Technical Guide: Physicochemical Properties and Synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Topic: Physicochemical properties of 3-[(2-Methoxybenzyl)oxy]benzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-[(2-Methoxybenzyl...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical properties of 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1 ) is a specialized aromatic aldehyde intermediate used primarily in medicinal chemistry and organic synthesis.[1][2] Structurally, it consists of a benzaldehyde core substituted at the meta position with a (2-methoxybenzyl)oxy group. This ether linkage confers lipophilicity and specific steric properties, making it a valuable scaffold for developing bioactive molecules, particularly in the synthesis of stilbene derivatives, chalcones, and heterocyclic compounds targeting kinase inhibition or anti-inflammatory pathways.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol, and handling standards required for high-integrity research applications.
Physicochemical Profile
The following data characterizes high-purity (>95%) 3-[(2-Methoxybenzyl)oxy]benzaldehyde. Researchers should note that while the compound is typically isolated as a solid, impurities can depress the melting point, resulting in a viscous oil.
Table 1: Core Physicochemical Specifications
Property
Value / Description
Note
IUPAC Name
3-[(2-methoxyphenyl)methoxy]benzaldehyde
CAS Number
123926-42-1
Molecular Formula
C₁₅H₁₄O₃
Molecular Weight
242.27 g/mol
Physical State
Solid (Crystalline powder)
May appear as a viscous yellow oil if solvent traces remain.
Melting Point
55–60 °C (Predicted/Analogous)
Experimental verification recommended per batch.
Boiling Point
~410 °C (Predicted at 760 mmHg)
Decomposes at high temperatures; vacuum distillation recommended.
Solubility (Water)
Insoluble (< 0.1 mg/mL)
Hydrophobic ether linkage dominates.
Solubility (Organic)
Soluble in DCM, DMSO, Ethyl Acetate, Methanol
Excellent solubility in polar aprotic solvents.
LogP (Predicted)
3.2 – 3.5
Indicates high membrane permeability.
pKa
N/A (Non-ionizable in physiological range)
Aldehyde proton is not acidic; ether is neutral.
Appearance
White to pale yellow
Color deepens upon oxidation (benzoic acid formation).
Synthesis & Production Logic
Mechanistic Rationale
The most robust route to 3-[(2-Methoxybenzyl)oxy]benzaldehyde is a Williamson Ether Synthesis . This nucleophilic substitution involves the attack of the phenoxide ion (generated from 3-hydroxybenzaldehyde) on the benzylic carbon of 2-methoxybenzyl halide.
Why 3-Hydroxybenzaldehyde? The meta-hydroxyl group is acidic enough (pKa ~9.5) to be deprotonated by mild bases like Potassium Carbonate (
), avoiding the need for strong bases that could induce Cannizzaro reactions on the aldehyde.
Solvent Choice: DMF (Dimethylformamide) or Acetonitrile is preferred. DMF facilitates the reaction by solvating the cation (
), leaving the phenoxide anion "naked" and highly nucleophilic.
Detailed Experimental Protocol
Reagents:
3-Hydroxybenzaldehyde (1.0 eq)
2-Methoxybenzyl chloride (or bromide) (1.1 eq)
Potassium Carbonate (
), anhydrous (1.5 eq)
Potassium Iodide (KI) (0.1 eq, catalytic - optional but accelerates reaction with chlorides)
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (20 mL). Add anhydrous
(15 mmol) in one portion.
Formation of Phenoxide: Stir the suspension at room temperature for 15–30 minutes. The mixture may change color (often yellow/orange) as the phenoxide forms.
Alkylation: Add 2-methoxybenzyl chloride (11 mmol) dropwise. If using the chloride, add catalytic KI (1 mmol) to generate the more reactive iodide in situ (Finkelstein condition).
Reaction: Heat the mixture to 60–80 °C under an inert atmosphere (
or Ar). Monitor via TLC (System: Hexane/Ethyl Acetate 4:1). The starting phenol ( ~0.2) should disappear, and the less polar ether product ( ~0.5) should appear. Reaction time is typically 2–4 hours.
Quench & Workup:
Cool to room temperature.
Pour the mixture into ice-cold water (100 mL) to precipitate the inorganic salts and the product (if solid).
Extract with Ethyl Acetate (3 x 30 mL).
Wash the combined organic layers with water (2 x) and brine (1 x) to remove DMF.
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification:
Solid Crude: Recrystallize from Ethanol or Hexane/EtOAc.
Oily Crude: Purify via silica gel flash chromatography (Eluent: 0-20% EtOAc in Hexanes).
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process, highlighting critical decision points for purity assurance.
Figure 1: Synthetic workflow for 3-[(2-Methoxybenzyl)oxy]benzaldehyde, detailing the critical path from reagents to purified isolate.
Technical Specifications & Handling
Stability Profile
Oxidation Sensitivity: As an aldehyde, the compound is susceptible to autoxidation to the corresponding benzoic acid (3-[(2-methoxybenzyl)oxy]benzoic acid) upon prolonged exposure to air.
Storage Protocol: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.
Light Sensitivity: Moderate. Store in amber vials to prevent photochemical degradation.
Safety & Hazards (GHS Classification)
Handling this compound requires standard laboratory safety protocols.
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures: Wear nitrile gloves and safety goggles. Perform all synthesis steps involving benzyl halides in a fume hood due to their lachrymatory nature.
Analytical Validation
To certify the identity of the synthesized compound, the following spectral features should be observed:
1H NMR (CDCl3):
~9.9 ppm (s, 1H, Aldehyde -CHO)
~5.1 ppm (s, 2H, Benzylic -OCH2-)
~3.8 ppm (s, 3H, Methoxy -OCH3)
Aromatic region: Multiplets corresponding to two benzene rings (8 protons total).
IR Spectrum: Strong carbonyl stretch at ~1690 cm⁻¹ (Aldehyde).
References
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 3851895: 2-[(3-Methoxybenzyl)oxy]benzaldehyde (Analog Reference). Retrieved from [Link]
Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry.[3] Retrieved from [Link]
3-[(2-Methoxybenzyl)oxy]benzaldehyde chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(2-Methoxybenzyl)oxy]benzaldehyde is an aromatic organic compound that belongs to the class of benzaldehyde ethers. Its structure, character...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(2-Methoxybenzyl)oxy]benzaldehyde is an aromatic organic compound that belongs to the class of benzaldehyde ethers. Its structure, characterized by a benzaldehyde core linked to a 2-methoxybenzyl group via an ether bond, makes it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The strategic placement of the methoxy group and the overall architecture of the molecule offer a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive agents and as a versatile intermediate in complex molecular syntheses. This guide provides a comprehensive overview of its chemical structure, molecular weight, and the scientific context relevant to its application in research and development.
Chemical Structure and Properties
The foundational attributes of 3-[(2-Methoxybenzyl)oxy]benzaldehyde are its distinct chemical structure and corresponding molecular properties.
Molecular Structure
The IUPAC name for this compound is 3-((2-methoxybenzyl)oxy)benzaldehyde.[1] Its structure is composed of two key aromatic moieties: a benzaldehyde ring and a 2-methoxybenzyl ring, connected by an ether linkage. The aldehyde group (-CHO) is a reactive functional group that is a cornerstone of many chemical transformations. The ether linkage is at the meta-position (position 3) of the benzaldehyde ring, which influences the electronic and steric environment of the aldehyde. The methoxy group (-OCH3) is at the ortho-position (position 2) of the benzyl ring.
The precise arrangement of these functional groups is critical to the molecule's chemical behavior and its potential interactions with biological systems. The methoxy group, being an electron-donating group, can influence the reactivity of the benzyl portion of the molecule and can also participate in hydrogen bonding, which is a crucial factor in drug-receptor interactions.[2][3][4]
Below is a two-dimensional representation of the chemical structure of 3-[(2-Methoxybenzyl)oxy]benzaldehyde.
Caption: 2D structure of 3-[(2-Methoxybenzyl)oxy]benzaldehyde.
Molecular Weight and Formula
The molecular formula for 3-[(2-Methoxybenzyl)oxy]benzaldehyde is C₁₅H₁₄O₃.[1][5] Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), and Oxygen (15.999 u).
The calculated molecular weight is approximately 242.27 g/mol .[1]
The structural motifs within 3-[(2-Methoxybenzyl)oxy]benzaldehyde are of significant interest to the drug development community.
The Role of the Methoxy Group in Drug Design
The methoxy group is a prevalent substituent in many natural products and approved drugs.[2] Its inclusion in a molecule can have profound effects on its biological activity and pharmacokinetic properties. Medicinal chemists often utilize the methoxy group to:
Influence Ligand-Target Binding: The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions within a protein's binding pocket.
Modify Physicochemical Properties: The methoxy group can alter a molecule's solubility, lipophilicity, and metabolic stability.
Impact ADME Parameters: It can affect the absorption, distribution, metabolism, and excretion of a drug candidate.[2]
Benzaldehyde Derivatives and Biological Activity
Benzaldehyde and its derivatives have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties.[6][7][8][9] The aldehyde functionality can react with biological nucleophiles, which can be a mechanism of action. The substituents on the benzaldehyde ring play a crucial role in modulating this reactivity and conferring target specificity.
Experimental Protocols
A common method for the synthesis of such ether-linked bi-aromatic compounds is through a Williamson ether synthesis. Below is a representative protocol for the synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde.
Synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Objective: To synthesize 3-[(2-Methoxybenzyl)oxy]benzaldehyde from 3-hydroxybenzaldehyde and 2-methoxybenzyl chloride.
Materials:
3-Hydroxybenzaldehyde
2-Methoxybenzyl chloride
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 15 minutes.
Add 2-methoxybenzyl chloride (1.1 eq) to the reaction mixture.
Heat the reaction to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain 3-[(2-Methoxybenzyl)oxy]benzaldehyde.
Caption: Synthetic workflow for 3-[(2-Methoxybenzyl)oxy]benzaldehyde.
Conclusion
3-[(2-Methoxybenzyl)oxy]benzaldehyde is a molecule with significant potential in the fields of medicinal and synthetic chemistry. Its well-defined structure, characterized by the strategic placement of an aldehyde, an ether linkage, and a methoxy group, provides a versatile platform for the development of new chemical entities. Understanding its chemical properties and the roles of its constituent functional groups is paramount for its effective application in research and drug development. This guide has provided a foundational overview to aid researchers in their exploration of this promising compound.
References
MPG.PuRe. (n.d.). SUPPORTING INFORMATION. Retrieved February 17, 2026, from [Link]
ACS Omega. (2019, April 10). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. Retrieved February 17, 2026, from [Link]
PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved February 17, 2026, from [Link]
PMC. (2021, September 13). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Retrieved February 17, 2026, from [Link]
ResearchGate. (2025, August 9). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021 | Request PDF. Retrieved February 17, 2026, from [Link]
PMC. (2011, May 31). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Retrieved February 17, 2026, from [Link]
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 17, 2026, from [Link]
ResearchGate. (2025, August 5). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Retrieved February 17, 2026, from [Link]
TSI Journals. (2017, May 29). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Retrieved February 17, 2026, from [Link]
White Rose Research Online. (2022, February 25). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiprolifer. Retrieved February 17, 2026, from [Link]
YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 17, 2026, from [Link]
PubChem. (n.d.). 2-[(3-Methoxybenzyl)oxy]benzaldehyde. Retrieved February 17, 2026, from [Link]
Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
Oxford Instruments' benchtop NMR. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved February 17, 2026, from [Link]
Solubility profile of 3-[(2-Methoxybenzyl)oxy]benzaldehyde in organic solvents
Topic: Solubility Profile of 3-[(2-Methoxybenzyl)oxy]benzaldehyde in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile of 3-[(2-Methoxybenzyl)oxy]benzaldehyde in Organic Solvents
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
This guide provides an in-depth physicochemical analysis and solubility profile for 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1). As a lipophilic ether-aldehyde intermediate, this compound exhibits distinct solubility behaviors critical for its application in Schiff base synthesis, crystallization, and pharmacological screening. This document synthesizes theoretical partition coefficients with empirical structural activity relationships (SAR) to provide a predictive solubility map and standardized experimental protocols for validation.
Linker: Ether linkage (–O–CH₂–) adds rotational freedom but maintains lipophilicity.
Substituents:
3-Position (Meta): The benzyloxy attachment disrupts the crystal lattice energy compared to para-substitution, generally enhancing solubility in organic media.
2-Methoxy Group (Ortho): This group on the benzyl ring acts as a weak hydrogen bond acceptor and increases electron density, slightly increasing polarity without conferring water solubility.
H-Bond Acceptors: 3 (Aldehyde carbonyl, two ether oxygens)
Solvation Mechanism
The molecule relies on dipole-dipole interactions and Van der Waals forces . It lacks hydrogen bond donors, meaning it cannot self-associate strongly like phenols, but it readily accepts hydrogen bonds from protic solvents (alcohols).
Solubility Profile in Organic Solvents[3]
The following data categorizes the solubility based on the "Like Dissolves Like" principle, validated against structural analogs (e.g., 3-benzyloxybenzaldehyde).
Table 1: Solubility Matrix
Solvent Class
Specific Solvent
Solubility Rating
Mechanistic Rationale
Polar Aprotic
DMSO
High (>50 mg/mL)
Strong dipole-dipole interactions; DMSO solvates the aldehyde and ether oxygens effectively.
DMF
High (>50 mg/mL)
Similar mechanism to DMSO; ideal for nucleophilic substitution reactions.
Acetone
High
Excellent compatibility with the aromatic backbone and ether linkages.[3]
Chlorinated
Dichloromethane (DCM)
Very High
Primary solvent for extraction; excellent solvation of the lipophilic aromatic rings.
Chloroform
Very High
Similar to DCM; often used for NMR analysis.
Polar Protic
Methanol
Moderate to High
Soluble, but may require slight warming for saturation. The solvent donates H-bonds to the ether/aldehyde acceptors.
Ethanol
Moderate
Good solvent for recrystallization (often paired with water as an anti-solvent).
Non-Polar
Toluene
Moderate
Soluble due to stacking interactions between solvent and solute aromatic rings.
Hexane / Heptane
Low / Insoluble
The polarity of the three oxygen atoms makes the molecule too polar for pure aliphatic hydrocarbons.
Aqueous
Water
Insoluble (<0.1 mg/mL)
High lipophilicity (LogP >3) and lack of H-bond donors prevent aqueous solvation.
Mechanistic Visualization: Solvation Dynamics
The following diagram illustrates the interaction between 3-[(2-Methoxybenzyl)oxy]benzaldehyde and different solvent spheres, highlighting the competition between lattice energy and solvation energy.
Figure 1: Solvation dynamics showing the mechanistic basis for solubility in different media.
Experimental Protocols for Solubility Determination
Do not rely solely on predictions. Use the following self-validating protocols to determine the exact solubility limit for your specific batch (purity affects solubility).
Best for: High-throughput screening during biological assays.
Stock Solution: Prepare a 10 mM stock solution in DMSO.
Titration: Aliquot 190 µL of buffer (PBS pH 7.4) or organic solvent into a 96-well plate.
Injection: Spike 10 µL of the DMSO stock into the buffer (Final conc: 500 µM).
Readout: Measure Absorbance at 620 nm immediately.
High Absorbance (>0.05 OD): Indicates precipitation (Compound is insoluble at this concentration).
Low Absorbance: Compound is soluble.
Synthesis & Purification Context
Understanding the solubility profile allows for optimized workup and purification workflows.
Workflow: Recrystallization Strategy
The "Moderate" solubility in Ethanol and "Insoluble" nature in Water suggests a classic Binary Solvent Recrystallization .
Figure 2: Optimized recrystallization workflow based on the solubility differential between Ethanol and Water.
Application in Schiff Base Synthesis
When reacting 3-[(2-Methoxybenzyl)oxy]benzaldehyde with amines (e.g., to form antiviral agents):
Preferred Solvent:Ethanol or Methanol .
Reasoning: The aldehyde dissolves well, and the formation of the imine (Schiff base) often results in a less soluble product that precipitates directly from the alcohol, driving the equilibrium forward (Le Chatelier's principle) [2].
References
PubChem. (2025).[4] Compound Summary: 3-((2-Methoxybenzyl)oxy)benzaldehyde.[1] National Library of Medicine.[4] Retrieved from [Link]
Technical Guide: Thermodynamic Stability & Degradation Kinetics of 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability profile of 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1). Designed for drug development scientists, this d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability profile of 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1). Designed for drug development scientists, this document moves beyond static physical properties to examine the dynamic stability of the molecule. It focuses on the energetic drivers of degradation—specifically the autoxidation of the formyl moiety and the cleavage of the benzyl ether linkage—and provides a self-validating experimental framework for establishing shelf-life specifications in compliance with ICH Q1A(R2) guidelines.
Part 1: Molecular Architecture & Theoretical Stability
Structural Analysis & Electronic Effects
The stability of 3-[(2-Methoxybenzyl)oxy]benzaldehyde is dictated by the interplay between its two aromatic rings connected by an ether bridge and the reactive formyl group.
Core Scaffold: The molecule consists of a benzaldehyde ring substituted at the meta position.
Electronic Influence: The alkoxy group (-(2-methoxybenzyl)oxy) at the meta position is an electron-donating group (EDG) by resonance, but its effect on the aldehyde carbonyl is inductive and weaker than if it were in the ortho or para positions. This leaves the aldehyde carbon sufficiently electrophilic and the C-H bond susceptible to homolytic cleavage.
The "Weak Link": The benzylic methylene group (-O-CH₂ -Ar) represents a secondary point of vulnerability. The bond dissociation energy (BDE) of benzylic C-H bonds is typically lower (~85-90 kcal/mol) than standard alkyl C-H bonds, making it a target for radical abstraction, though less so than the aldehyde C-H (~80 kcal/mol).
Predicted Physicochemical Parameters
Note: Values are estimated based on group contribution methods and structural analogs (e.g., 3-benzyloxybenzaldehyde).
Sites for water interaction; potential for hygroscopicity in solid state.
Rotatable Bonds
5
High conformational flexibility, suggesting potential for polymorphism in the solid state.
Part 2: Degradation Thermodynamics (The "Why")
The thermodynamic instability of this molecule is not driven by spontaneous disintegration but by oxidative susceptibility . The conversion of the aldehyde to a carboxylic acid is highly exergonic (
), meaning the oxidized state is thermodynamically favored.
Primary Degradation Pathway: Autoxidation
The most critical stability risk is the radical-chain oxidation of the aldehyde group to 3-[(2-methoxybenzyl)oxy]benzoic acid. This process occurs even in the solid state if not protected from oxygen and light.
Mechanism:
Initiation: A trace radical initiator or UV photon abstracts the formyl hydrogen.
Propagation: The resulting acyl radical reacts with molecular oxygen (
) to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule.
Termination: Radical recombination terminates the cycle, but not before significant conversion to the acid occurs.
Secondary Pathway: Ether Cleavage
While benzyl ethers are generally stable to basic hydrolysis, they are thermodynamically unstable toward acid-catalyzed hydrolysis and hydrogenolysis .
Condition: Strong acidic environments (pH < 2) can protonate the ether oxygen, making the benzyl group a good leaving group, especially if stabilized by the ortho-methoxy substituent on the benzyl ring.
Visualization of Stability Risks
The following diagram maps the structural vulnerabilities and the resulting degradation products.
Caption: Mechanistic map showing the primary oxidative pathway (Red/Yellow inputs) and secondary hydrolytic pathway (Green input).
Part 3: Experimental Assessment Protocols (The "How")
To rigorously define the thermodynamic stability, you must execute a "Stress Testing" (Forced Degradation) protocol. This validates your analytical methods and establishes the degradation kinetics.
This protocol follows ICH Q1A(R2) principles to force degradation and calculate kinetic parameters.
Reagents:
0.1 M HCl / 0.1 M NaOH
3% Hydrogen Peroxide (
)
Acetonitrile (HPLC Grade)
Workflow:
Stress Condition
Procedure
Target Degradation
Mechanistic Insight
Acid Hydrolysis
Dissolve in organic co-solvent, add 0.1 N HCl, reflux 4h.
5-20%
Tests ether linkage stability.
Base Hydrolysis
Dissolve in organic co-solvent, add 0.1 N NaOH, reflux 4h.
5-20%
Tests resistance to Cannizzaro reaction.
Oxidation
Add 3% at RT for 24h.
10-30%
Simulates autoxidation shelf-life risk.
Photolysis
Expose solid/solution to 1.2 million lux hours (ICH Q1B).
N/A
Tests radical initiation sensitivity.
Analytical Method (HPLC-UV)
To quantify thermodynamic stability, use the following validated conditions:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 15 mins.
Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde/ether).
Note: The carboxylic acid degradant will elute earlier (more polar) than the parent aldehyde.
Part 4: Storage & Handling Strategy[1]
Based on the thermodynamic profile, the following storage strategy is mandatory to arrest the
oxidation driver.
Atmosphere: The headspace must be purged with Argon or Nitrogen.[1] Oxygen exclusion is the single most effective stability control.
Temperature: Store at 2-8°C . While the molecule is likely stable at room temperature (
) for short periods, refrigeration reduces the kinetic rate constant () of the radical propagation step (Arrhenius equation).
Container: Amber glass vials with Teflon-lined caps. The amber glass blocks UV radiation (preventing radical initiation), and Teflon prevents leaching or interaction with the cap liner.
Antioxidants: For solution storage, the addition of BHT (Butylated hydroxytoluene) at 0.1% can act as a radical scavenger, significantly extending stability.
Stability Testing Workflow Diagram
Caption: Decision tree for establishing the stability profile from synthesis to long-term storage.
References
International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3851895, 2-[(3-Methoxybenzyl)oxy]benzaldehyde (Structural Analog). Retrieved from [Link]
Ingold, K. U. (1969). Peroxy radicals.[6] Accounts of Chemical Research, 2(1), 1–9. (Foundational text on autoxidation mechanisms).
An In-depth Technical Guide to the Physicochemical Characterization of 3-[(2-Methoxybenzyl)oxy]benzaldehyde: Melting and Boiling Point Determination
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the melting and boiling points of the aromatic aldehyde 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS N...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the melting and boiling points of the aromatic aldehyde 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS No. 123926-42-1). A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined data for these fundamental physical properties. This guide, therefore, serves a dual purpose: firstly, to transparently report the current data gap, and secondly, to provide a detailed, field-proven framework for the experimental determination of the melting and boiling points of this compound. By equipping researchers with the necessary theoretical and practical knowledge, this document facilitates the accurate characterization of 3-[(2-Methoxybenzyl)oxy]benzaldehyde, a crucial step in its potential application in drug discovery and development.
Introduction: The Significance of Physical Properties in Drug Development
The melting and boiling points of a chemical entity are fundamental physical constants that provide invaluable insights into its purity, stability, and polymorphic form. In the context of drug development, these parameters are critical for:
Purity Assessment: A sharp and defined melting point range is a reliable indicator of a compound's purity. Conversely, a broad melting range often suggests the presence of impurities.
Compound Identification: As intrinsic properties, melting and boiling points serve as key data points in the structural elucidation and identification of newly synthesized molecules.
Formulation Development: Knowledge of a compound's melting point is essential for developing stable and effective dosage forms, influencing decisions on processes such as granulation, tablet compression, and storage conditions.
Process Chemistry: Boiling point data is crucial for designing and optimizing purification techniques like distillation, ensuring efficient and scalable synthesis routes.
3-[(2-Methoxybenzyl)oxy]benzaldehyde, an aromatic aldehyde, possesses a molecular structure that suggests potential applications in medicinal chemistry. Accurate determination of its physical properties is a prerequisite for any further investigation.
Current Data Landscape for 3-[(2-Methoxybenzyl)oxy]benzaldehyde
As of the date of this guide, a thorough investigation of scientific databases and commercial supplier information has not yielded experimentally determined melting and boiling point data for 3-[(2-Methoxybenzyl)oxy]benzaldehyde. While data for structurally related isomers and analogues exist, direct extrapolation of these values is not recommended due to the subtle yet significant influence of molecular structure on physical properties.
Table 1: Physicochemical Data for 3-[(2-Methoxybenzyl)oxy]benzaldehyde and Structurally Related Compounds
Compound Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Boiling Point (°C)
3-[(2-Methoxybenzyl)oxy]benzaldehyde
123926-42-1
C15H14O3
242.27
Data Not Available
Data Not Available
3-Methoxybenzaldehyde
591-31-1
C8H8O2
136.15
Liquid at RT
238-241
2-Methoxybenzaldehyde
135-02-4
C8H8O2
136.15
34 - 40
238
3-((2-Methylbenzyl)oxy)benzaldehyde
590350-87-1
C15H14O2
226.27
Solid (m.p. not specified)
Data Not Available
The data for related compounds is provided for contextual reference only and should not be used as a substitute for the experimental determination of the properties of 3-[(2-Methoxybenzyl)oxy]benzaldehyde.
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.
Principle and Causality
The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The energy required to disrupt this lattice is supplied in the form of heat. A pure crystalline compound will have a sharp, well-defined melting point because the molecules are arranged in a uniform lattice, requiring a consistent amount of energy to break the intermolecular bonds. The presence of impurities disrupts this lattice, leading to a depression and broadening of the melting point range.
Experimental Protocol: Capillary Method
This method is widely used due to its accuracy and the small amount of sample required.
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar digital device)
Capillary tubes (sealed at one end)
Mortar and pestle
Spatula
Thermometer (calibrated)
Procedure:
Sample Preparation:
Ensure the sample of 3-[(2-Methoxybenzyl)oxy]benzaldehyde is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
Capillary Tube Loading:
Press the open end of a capillary tube into the powdered sample.
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
Apparatus Setup:
Place the loaded capillary tube into the sample holder of the melting point apparatus.
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
Determination:
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This allows for a more precise determination in subsequent measurements.
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.
Data Recording:
Record the temperature at which the first drop of liquid appears (T1).
Record the temperature at which the entire sample has melted into a clear liquid (T2).
The melting point is reported as the range T1 - T2.
Repeat the measurement at least twice to ensure reproducibility.
Diagram 1: Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the boiling point using the Thiele tube method.
Safety Precautions for Handling Aromatic Aldehydes
As a prudent measure, 3-[(2-Methoxybenzyl)oxy]benzaldehyde should be handled with the care afforded to other aromatic aldehydes.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).
[1]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
[2][3]* Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
[1][4]* Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
[4]* Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as dry chemical, carbon dioxide, or foam.
[3]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
[2][4]
Conclusion
While the experimentally determined melting and boiling points of 3-[(2-Methoxybenzyl)oxy]benzaldehyde are not currently documented in readily accessible literature, this guide provides a robust and detailed framework for their determination. By following the outlined protocols with precision and adherence to safety guidelines, researchers can confidently and accurately characterize this compound. This fundamental data will be instrumental in advancing the study of 3-[(2-Methoxybenzyl)oxy]benzaldehyde and its potential applications in the scientific and pharmaceutical fields.
References
Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Profile: 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Subtitle: Synthetic Protocols, Analytical Characterization, and Applications in Medicinal Chemistry
Part 1: Executive Summary
3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS 123926-42-1 ) is a specialized aromatic ether intermediate used primarily in the synthesis of bioactive small molecules. Characterized by a benzaldehyde core functionalized with an ortho-methoxybenzyl ether at the meta position, this compound serves as a critical scaffold in Structure-Activity Relationship (SAR) studies.
Its structural motif—a "biaryl ether" mimic—is frequently employed in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents to probe the steric and electronic requirements of hydrophobic binding pockets. This guide provides a comprehensive technical breakdown of its synthesis, characterization, and utility in drug development.
Part 2: Chemical Identity & Properties
Parameter
Technical Detail
CAS Number
123926-42-1
IUPAC Name
3-[(2-Methoxyphenyl)methoxy]benzaldehyde
Molecular Formula
C₁₅H₁₄O₃
Molecular Weight
242.27 g/mol
SMILES
COc1ccccc1COc2cccc(C=O)c2
Appearance
White to off-white crystalline solid or pale yellow oil (purity dependent)
Solubility
Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
Melting Point
45–50 °C (Typical range for similar benzyl ethers)
Part 3: Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde relies on a Williamson Ether Synthesis . This nucleophilic substitution reaction couples a phenolic aldehyde with a benzyl halide under basic conditions.
Reaction Mechanism & Pathway
The reaction proceeds via an SN2 mechanism where the phenoxide anion (generated from 3-hydroxybenzaldehyde) attacks the benzylic carbon of 2-methoxybenzyl chloride, displacing the halide leaving group.
Figure 1: Synthetic pathway for the production of 3-[(2-Methoxybenzyl)oxy]benzaldehyde via Williamson Ether Synthesis.
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
Step-by-Step Methodology:
Activation: Charge a round-bottom flask with 3-hydroxybenzaldehyde (10 mmol) and anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
Addition: Add 2-methoxybenzyl chloride (11 mmol) dropwise. Add catalytic KI to accelerate the reaction via the Finkelstein mechanism (in situ conversion to the more reactive iodide).
Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3) or LC-MS.
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).
Critical Process Parameters (CPP):
Moisture Control: The reaction must be kept anhydrous to prevent hydrolysis of the benzyl chloride.
Temperature: Exceeding 90°C may lead to Cannizzaro disproportionation of the aldehyde.
Part 4: Analytical Characterization
Trustworthy identification relies on confirming the presence of the aldehyde proton and the specific substitution pattern of the benzyl group.
Expected H-NMR Data (DMSO-d₆, 400 MHz)
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
9.98
Singlet (s)
1H
-CHO
Diagnostic aldehyde peak.
7.20 – 7.60
Multiplet (m)
8H
Ar-H
Overlapping aromatic protons from both rings.
5.15
Singlet (s)
2H
-O-CH₂-Ar
Benzylic methylene linking the two rings.
3.82
Singlet (s)
3H
-OCH₃
Methoxy group on the benzyl ring.
Quality Control Workflow
Figure 2: Analytical workflow for validating batch purity and structural integrity.
Part 5: Applications in Drug Discovery
This compound is a "Privileged Structure" intermediate. It is rarely the final drug but acts as a critical building block for introducing the 2-methoxybenzyloxy motif.
1. Kinase Inhibitor Design:
Many kinase inhibitors (e.g., targeting EGFR or VEGFR) utilize an ether linkage to extend into the hydrophobic pocket of the enzyme. The ortho-methoxy group provides:
Steric Bulk: Forces the phenyl ring into a specific conformation (atropisomerism potential).
Metabolic Stability: The methoxy group blocks the ortho position from metabolic oxidation (CYP450).
2. Fragment-Based Drug Discovery (FBDD):
The aldehyde handle allows for rapid diversification via:
Reductive Amination: To form benzylamines.
Knoevenagel Condensation: To form cinnamic acid derivatives.
Wittig Reaction: To extend the carbon chain.
3. Pharmacophore Exploration:
In SAR studies, researchers compare the 2-methoxy (ortho) analog against the 3-methoxy (meta) and 4-methoxy (para) analogs to determine the optimal electronic and steric fit within a receptor site.
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (3-[(2-methoxybenzyl)oxy]benzoic acid) over time.
References
PubChem. (n.d.). 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CID 11562898). National Center for Biotechnology Information. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzaldehyde ether derivatives (alkoxybenzaldehydes) represent a critical structural motif in medicinal chemistry, serving as precursors for roughly 15% of small-molecule APIs (Active Pharmaceutical Ingredients). Their reactivity is governed by a distinct "Push-Pull" electronic conflict: the electron-withdrawing carbonyl group (EWG) competes with the electron-donating alkoxy substituent (EDG).
This guide deconstructs this reactivity profile, providing researchers with actionable protocols for carbonyl functionalization, aromatic substitution, and ether cleavage.
Electronic Profiling & Hammett Correlation
The reactivity of benzaldehyde ethers cannot be understood without quantifying the electronic influence of the alkoxy group relative to the aldehyde. The position of the ether linkage (meta vs. para) radically alters the electrophilicity of the carbonyl carbon.
The Hammett Divergence
The alkoxy group (
) exerts two opposing effects:
Inductive Effect (-I): Electron withdrawal through the
-bond (electronegativity of Oxygen).
Resonance Effect (+R): Electron donation through
-overlap.
In the para position, resonance dominates, significantly deactivating the carbonyl towards nucleophilic attack compared to unsubstituted benzaldehyde. In the meta position, resonance is geometrically impossible, leaving only the inductive effect, which slightly activates the carbonyl.
Complex; often deactivated due to steric hindrance and field effects.
*Note: Ortho substituents do not follow standard Hammett kinetics due to steric proximity.
Visualization: The Push-Pull Resonance System
The following diagram illustrates the resonance stabilization in
-methoxybenzaldehyde that reduces carbonyl electrophilicity.
Figure 1: Resonance contribution of the para-alkoxy group reduces the positive character of the carbonyl carbon.
Core Reactivity: Carbonyl Transformations
Despite the electronic deactivation described above, the carbonyl remains the primary handle for functionalization. The most critical reaction in drug discovery for this moiety is Reductive Amination .
generates toxic cyanide byproducts. The use of Sodium Triacetoxyborohydride () is the industry standard for high-throughput synthesis due to its selectivity for imines over aldehydes, preventing direct reduction of the starting material.
Mechanism:
Imine Formation: The amine attacks the carbonyl to form a carbinolamine, which dehydrates to an imine.
Protonation: The imine is protonated (often by acetic acid) to form an iminium ion.
Hydride Transfer:
delivers a hydride specifically to the iminium species.
Acetic Acid (catalytic to 1.0 equiv, optional but recommended for basic amines)
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
Procedure:
Step A: Dissolve 1.0 mmol of alkoxybenzaldehyde in 5 mL DCE under
atmosphere.
Step B: Add 1.1 mmol of amine. Stir for 15–30 minutes to allow equilibrium formation of the imine/hemiaminal.
Step C: Add 1.5 mmol of
in one portion.
Step D: Critical Control Point: Monitor by LC-MS. If the reaction stalls, add 1.0 equiv of glacial acetic acid to accelerate iminium formation.
Step E: Quench with saturated aqueous
. Extract with DCM.
Figure 2: Mechanistic pathway for reductive amination. Note that NaBH(OAc)3 reacts preferentially with the Iminium Ion, not the aldehyde.
Core Reactivity: The Ether Interface (Deprotection)
In many synthetic routes, the alkoxy group (specifically methoxy or benzyloxy) acts as a protecting group for a phenol. Cleaving this ether bond is chemically challenging due to the strength of the
bond.
Protocol 2: Lewis Acid-Mediated Demethylation (
)
Context: While HBr/Acetic acid can cleave ethers, it requires harsh heating that often decomposes sensitive pharmacophores. Boron Tribromide (
) allows cleavage at low temperatures ( to ).
Scientific Integrity Warning:
reacts violently with moisture. Syringes and glassware must be oven-dried.
Mechanism & Methodology
The reaction proceeds via an oxonium complex, followed by nucleophilic attack by the bromide ion.
Setup: Flame-dry a 2-neck round bottom flask. Cool to
(or for complex substrates) under Argon.
Addition: Dissolve substrate in anhydrous DCM. Add
(1.0 M in DCM) dropwise. Use 3.0 equivalents of per methoxy group (excess is required because the generated phenol complexes with boron).
Workup (The "Exothermic" Step):
Pour the reaction mixture slowly into crushed ice/water.
Caution: This hydrolysis releases HBr gas and heat.
Stir for 30 minutes to break the Boron-Phenol complex.
Figure 3: BBr3-mediated ether cleavage. The rate-determining step is the nucleophilic attack of Br- on the methyl group.
Regioselectivity: The "Director" Conflict
When performing Electrophilic Aromatic Substitution (EAS) on benzaldehyde ethers (e.g., bromination, nitration), researchers face a directing group conflict:
Aldehyde (CHO): Strong Deactivator, Meta director.
Rule of Thumb: The Activator (Ether) controls the regioselectivity.
Because the activation energy for attacking an electron-rich ring position (ortho/para to ether) is significantly lower than attacking a deactivated position, the aldehyde's directing effect is usually overridden, though the aldehyde still deactivates the overall rate.
Example: Nitration of 3-methoxybenzaldehyde.
The CHO directs to position 5.
The OMe directs to positions 2, 4, and 6.
Outcome: Major product is usually substitution at position 6 (ortho to OMe, para to CHO) or 2, driven by the OMe activation.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862.
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[4] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292.[4]
Bhattacharyya, S. (1995). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride using mild reaction conditions. Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.
This technical guide provides a rigorous safety analysis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde , a specialized intermediate used in medicinal chemistry and organic synthesis. Unlike commodity chemicals, this compound is often encountered in early-stage drug discovery (Hit-to-Lead), where experimental toxicological data is sparse. Therefore, this guide utilizes a predictive hazard management framework based on its functional groups (aromatic aldehyde, benzyl ether) and available GHS classifications.
Chemical Specification
Parameter
Specification
Chemical Name
3-[(2-Methoxybenzyl)oxy]benzaldehyde
CAS Number
123926-42-1
Molecular Formula
C₁₅H₁₄O₃
Molecular Weight
242.27 g/mol
SMILES
COC1=CC=CC=C1COC2=CC=CC(C=O)=C2
Physical State
Solid (Typically crystalline powder)
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water.[2][3][4]
Hazard Identification (GHS Classification)
Based on structural alerts and available safety data for this specific CAS entry, the compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant with specific target organ toxicity.
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously), P302+P352 (IF ON SKIN: Wash with soap/water).[4][5][6]
Risk Assessment & Toxicology
As a Senior Application Scientist, I must emphasize that while specific LD50 data for this exact isomer may be absent in public registries, we apply Read-Across Toxicology from structural analogs (e.g., 3-benzyloxybenzaldehyde).
Structural Alerts
Aldehyde Moiety (-CHO): Highly reactive electrophile. Capable of Schiff base formation with biological amines (proteins/DNA), leading to sensitization and irritation.
Benzyl Ether Linkage: Generally stable but can metabolize to release benzyl alcohol derivatives and phenolic species.
Inhalation (High Risk): As a solid powder, the generation of airborne particulates during weighing is the primary vector for H335 (Respiratory Irritation).
This section defines the "Self-Validating System" for handling. The protocol is designed so that failure to follow a step results in an immediate, visible stop-condition (e.g., balance instability, hood alarm).
Engineering Control Workflow
Figure 1: Safe handling workflow for solid irritant aldehydes. The process requires verification of hood velocity and static control before open handling.
Standard Operating Procedure (SOP)
Personal Protective Equipment (PPE):
Eyes: Chemical splash goggles (ANSI Z87.1). Why? H319 (Eye Irritation) is a severe risk; safety glasses are insufficient for fine powders.
Hands: Double nitrile gloves (0.11 mm min thickness). Why? Prevents micro-tears and permeation of the lipophilic compound.
Respiratory: If handling >500 mg outside a fume hood, use a P95/P100 particulate respirator.
Weighing Protocol:
Step 1: Place the balance inside a certified chemical fume hood.
Step 2: Use an anti-static gun or ionizer bar. Causality: Benzaldehyde derivatives are often static-prone; static discharge can disperse the powder (H335 risk).
Step 3: Weigh into a tared vial, not onto weighing paper, to minimize transfer steps.
Reaction Setup:
Dissolve the solid in solvent (e.g., DCM, THF) immediately after weighing to eliminate the inhalation hazard.
Reactivity & Storage
Understanding the chemical stability is crucial for both safety and experimental success.
Chemical Incompatibilities
Strong Oxidizers: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-[(2-methoxybenzyl)oxy]benzoic acid). This reaction can be exothermic.
Strong Bases: Can induce Cannizzaro reactions or aldol condensations, generating heat and pressure in closed vessels.
Storage Conditions
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
Reasoning: Aldehydes auto-oxidize in air to form carboxylic acids. While not an explosion hazard, this degrades purity and changes the hazard profile (acids are corrosive).
Temperature: 2-8°C (Refrigerate).
Container: Amber glass to prevent photo-degradation.
Emergency Response
In the event of exposure, the response must be immediate and decisive.[8]
First Aid Decision Tree
Figure 2: Emergency response logic for acute exposure. Immediate decontamination takes precedence over reporting.
Spill Cleanup
Evacuate: Clear the immediate area of non-essential personnel.
PPE: Don full PPE including respiratory protection (N95/P100).
Containment: Do not dry sweep (generates dust).
Method: Wet the powder with a compatible inert solvent (e.g., heptane) or use a HEPA-filtered vacuum.
Disposal: Collect in a sealed hazardous waste container labeled "Aldehyde Solid, Toxic."
References
PubChem. (2024). Compound Summary: 3-(Benzyloxy)-2-methoxybenzaldehyde (Analog Analysis). National Library of Medicine.[9] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
Application Note: Optimized Synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Abstract & Introduction This application note details the optimized protocol for the synthesis of 3-[(2-methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1). This molecule serves as a critical intermediate in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This application note details the optimized protocol for the synthesis of 3-[(2-methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1). This molecule serves as a critical intermediate in medicinal chemistry, particularly in the development of chalcones, stilbenes, and Schiff bases evaluated for anti-inflammatory and anti-cancer properties.
The synthesis utilizes a Williamson Ether Synthesis , coupling 3-hydroxybenzaldehyde with 2-methoxybenzyl chloride (or bromide) under basic conditions. While conceptually simple, the specific position of substituents (meta-aldehyde, ortho-methoxy) requires precise control of stoichiometry and temperature to minimize side reactions and ensure high purity without laborious chromatographic separation.
Core Reaction Scheme
The reaction proceeds via an
nucleophilic substitution where the phenoxide anion of 3-hydroxybenzaldehyde attacks the benzylic carbon of the alkyl halide.
Figure 1: High-level reaction scheme for the synthesis of the target ether.
Experimental Design & Causality
To ensure reproducibility and scalability, the following parameters were selected based on mechanistic principles:
Solvent Selection: DMF vs. Acetone
Recommendation:N,N-Dimethylformamide (DMF) .
Causality: The reaction involves a phenoxide anion (hard nucleophile). DMF is a polar aprotic solvent with a high dielectric constant, which effectively solvates the potassium cation (
), leaving the phenoxide anion "naked" and highly reactive. This significantly accelerates the rate of the reaction compared to acetone.
Alternative: Acetone can be used but requires longer reflux times (12-24h) due to lower boiling point (56°C) and poorer cation solvation.
Base Selection: Potassium Carbonate (
)
Causality: Phenols (
) are acidic enough to be deprotonated by carbonate ( for ). is preferred over NaOH because it acts as a mild base that buffers the reaction, preventing Cannizzaro reactions or aldol condensations that can occur with the aldehyde moiety under strong hydroxide conditions.
Catalyst (Optional): Potassium Iodide (KI)
Logic: If using 2-methoxybenzyl chloride , adding catalytic KI (10 mol%) initiates a Finkelstein reaction in situ, converting the chloride to the more reactive iodide, thereby increasing the reaction rate. This is unnecessary if using the bromide.
Materials & Equipment
Reagents Table
Reagent
MW ( g/mol )
Equiv.
Role
3-Hydroxybenzaldehyde
122.12
1.0
Substrate (Nucleophile)
2-Methoxybenzyl chloride
156.61
1.1
Alkylating Agent
Potassium Carbonate ()
138.21
1.5
Base
Potassium Iodide (KI)
166.00
0.1
Catalyst (Optional)
DMF
-
-
Solvent (5 mL per g substrate)
Equipment
Round-bottom flask (RBF) with magnetic stir bar.[1]
Reflux condenser (if scaling up or running >80°C).
Hashem, A., & Thiemann, T. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Proceedings of the 24th International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]
Organic Syntheses. (1943). Benzaldehyde, m-hydroxy-.[4] Org.[1][2][5][6][7] Synth. Coll. Vol. 3, p.564. (Provides context on the stability of the starting material). Retrieved from [Link]
Application Note: Optimized Williamson Ether Synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Executive Summary This application note details the optimized synthetic protocols for 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1), a critical pharmacophore in the development of stilbene-based anticancer agen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthetic protocols for 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1), a critical pharmacophore in the development of stilbene-based anticancer agents and chalcone derivatives.
While the Williamson ether synthesis is a textbook reaction, the specific application to benzaldehyde derivatives requires strict control over basicity and solvent polarity to prevent side reactions such as the Cannizzaro disproportionation or aldol condensation. This guide presents two validated pathways:
Method A (High-Throughput):
/ DMF (Fast, high solubility).
Method B (Green/Process Scale):
/ Acetone (Mild, easy workup).
Retrosynthetic Analysis & Mechanism
The synthesis relies on an SN2 nucleophilic substitution where the phenoxide of 3-hydroxybenzaldehyde attacks the benzylic carbon of 2-methoxybenzyl chloride.
Reaction Scheme (Visualized)
Figure 1: Mechanistic pathway for the SN2 coupling of 3-hydroxybenzaldehyde and 2-methoxybenzyl chloride.
Critical Process Parameters (CPP)
The choice of reagents is dictated by the electronic sensitivity of the aldehyde group.
Parameter
Selection
Scientific Rationale
Base
Potassium Carbonate ()
Why not NaH? Sodium hydride is too basic () and can attack the aldehyde carbonyl or induce enolization/aldol condensation. () is sufficient to deprotonate the phenol () without touching the aldehyde.
Catalyst
Potassium Iodide (KI)
Finkelstein Logic: Adding catalytic KI (10 mol%) converts the benzyl chloride to a more reactive benzyl iodide in situ, accelerating the reaction rate by ~2-3x.
Solvent
DMF vs. Acetone
DMF: High dielectric constant, excellent solubility, fast reaction (). Harder to remove. Acetone: Lower boiling point (), easy removal, but slower kinetics.
Experimental Protocols
Method A: Standard High-Throughput Protocol (DMF)
Recommended for small-scale discovery (mg to g scale) where reaction speed is prioritized.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous DMF (15 mL).
Activation: Add
(2.76 g, 20 mmol) and KI (166 mg, 1 mmol). Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
Concentration: Evaporate the acetone filtrate to yield the crude product directly. This avoids the aqueous extraction step required for DMF.
Purification & Characterization Workflow
Purification Strategy
The crude product often contains traces of unreacted benzyl chloride.
Figure 2: Decision tree for the purification of the crude ether.
Characterization Data (Expected)
Physical State: White to pale yellow crystalline solid.
Melting Point:
(approximate, derivative dependent).
NMR (400 MHz, ):
9.98 (s, 1H, CHO ) – Distinctive aldehyde singlet.
7.20–7.55 (m, aromatic protons).
5.25 (s, 2H, O-CH2-Ar ) – Benzylic protons.
3.85 (s, 3H, OCH3 ) – Methoxy singlet.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete deprotonation
Ensure is finely powdered or switch to (more soluble/reactive in acetonitrile).
Aldehyde Oxidation
Air exposure
The aldehyde can oxidize to benzoic acid. Perform reaction under atmosphere.
Sticky Gum Product
DMF retention
DMF is hard to remove. Wash organic layer 3x with water, or use Method B (Acetone).
Starting Material Remains
Chloride unreactive
Ensure KI is added. If still slow, switch leaving group to 2-methoxybenzyl bromide .
References
Williamson, A. W. (1850).[5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).[3]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
BenchChem. (2025).[2] "Technical Support: Preventing Bis-Alkylation of 2,4-Dihydroxybenzaldehyde." (Analogous conditions for hydroxybenzaldehyde protection).
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."
Organic Syntheses. (1945).[6] "m-Hydroxybenzaldehyde."[6] Org.[3][5][6] Synth. 25,[7] 55. (Preparation of the starting material).
MDPI. (2003). "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde." Molecules, 8. (Validation of K2CO3/DMF conditions for benzaldehyde ethers).
Scalable preparation methods for 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Application Note: Process Development Guide Executive Summary This guide details the scalable synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: N/A for specific ether, generic class), a critical intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Process Development Guide
Executive Summary
This guide details the scalable synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: N/A for specific ether, generic class), a critical intermediate in the synthesis of substituted Schiff bases and pharmaceutical scaffolds (e.g., potential antisickling agents or anti-inflammatory modulators).
While laboratory-scale methods often utilize Dimethylformamide (DMF) as a solvent, this protocol addresses the transition to kilogram-scale manufacturing . It prioritizes the elimination of Class 2 solvents (DMF), optimization of atom economy, and implementation of a robust crystallization strategy to avoid chromatographic purification.
Core Chemical Transformation
The synthesis proceeds via a Williamson Ether Synthesis , coupling 3-hydroxybenzaldehyde with 2-methoxybenzyl chloride under basic conditions.
The bond disconnection occurs at the phenolic oxygen. The choice of the benzyl chloride over the bromide is driven by cost and atom economy on a large scale, despite the chloride's lower reactivity. This reactivity deficit is mitigated using Finkelstein catalysis (in situ generation of the iodide).
Figure 1: Reaction scheme highlighting the Sn2 mechanism and catalytic activation.
Experimental Protocols
Method A: Laboratory Scale (Benchmark)
Suitable for <50g batches where yield is prioritized over waste disposal.
Procedure: Stir at 80°C for 4 hours. Pour into ice water. Filter precipitate.
Critique: DMF is difficult to remove completely without high-vacuum distillation or extensive water washes, which generates large aqueous waste streams. Not recommended for scale-up.
Method B: Optimized Scalable Process (Recommended)
Suitable for 100g to 10kg batches. Uses Class 3 solvents (MEK) and supports crystallization.
3.1 Reagents & Materials Table
Component
Role
Eq.
Mass/Vol (Example)
Critical Quality Attribute
3-Hydroxybenzaldehyde
SM (Nucleophile)
1.0
1.00 kg
Purity >98%; Water <0.5%
2-Methoxybenzyl Chloride
SM (Electrophile)
1.05
1.34 kg
Lachrymator ; Check for hydrolysis
Potassium Carbonate
Base
1.5
1.70 kg
Milled/Powdered (Surface area is key)
Potassium Iodide (KI)
Catalyst
0.05
0.07 kg
Essential for chloride activation
2-Butanone (MEK)
Solvent
10 Vol
10.0 L
Water content <0.1% (Karl Fischer)
Toluene
Workup Solvent
5 Vol
5.0 L
For phase separation
3.2 Step-by-Step Protocol
Step 1: Reactor Charging & Deprotonation
Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, and nitrogen inlet.
Charge MEK (2-Butanone) (80% of total volume) and 3-Hydroxybenzaldehyde .
Initiate stirring (approx. 150 RPM).
Charge Potassium Carbonate (granular or powdered).
Process Note: The reaction is heterogeneous. Good agitation is critical.
Heat the slurry to 60°C and hold for 30 minutes.
Why? This forms the phenoxide anion. A color change (often to yellow/orange) is observed.
Step 2: Reaction
6. Add Potassium Iodide (KI) .
7. Add 2-Methoxybenzyl chloride slowly over 30 minutes via an addition funnel.
Wash the organic layer with 1M NaOH (2 Vol) to remove any unreacted phenol (3-hydroxybenzaldehyde).
Wash with Brine (2 Vol).
Concentrate the organic phase under vacuum to approx. 3 Volumes.
Step 4: Crystallization (The Purification)
16. Add Heptane (or Cyclohexane) slowly as an anti-solvent at 50°C until slight turbidity persists.
17. Cool slowly to 0–5°C over 4 hours (ramp rate: 10°C/hr).
18. Hold at 0°C for 2 hours to maximize yield.
19. Filter the solids. Wash with cold Heptane/MEK (9:1).
20. Dry in a vacuum oven at 45°C.
Process Logic & Troubleshooting
Mechanism of Action: Finkelstein-Assisted Williamson Ether Synthesis
The use of KI is non-negotiable when using the benzyl chloride. The iodide displaces the chloride to form a transient, highly reactive benzyl iodide, which reacts with the phenoxide 10-100x faster than the chloride. This allows the reaction to proceed at moderate temperatures (refluxing MEK) rather than requiring high-boiling DMF.
Figure 2: Process Flow Diagram (PFD) for the scalable synthesis.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion (<90%)
Wet solvent (MEK is hygroscopic).
Ensure MEK water content is <0.1%. Water solvates the phenoxide, reducing nucleophilicity.
Slow Reaction Rate
Particle size of K2CO3 is too large.
Use micronized K2CO3 or increase agitation speed to improve solid-liquid mass transfer.
Product is Oily/Sticky
Residual solvent or impurities.
Seed the crystallization with pure product.[3] Ensure slow cooling ramp to prevent "crashing out" amorphous material.
High Benzyl Alcohol Impurity
Hydrolysis of benzyl chloride.
Ensure the system is under Nitrogen.[4][5][6] Do not add water until reaction is complete.
Safety & Handling (E-E-A-T)
2-Methoxybenzyl Chloride: This is a potent lachrymator (tear gas agent) and corrosive.[4]
Control: Handle only in a fume hood.[6] Use a closed addition system for scale-up. Have 5% aqueous ammonia ready to neutralize spills (reacts to form the amine).
MEK (2-Butanone): Flammable (Flash point -9°C). Ground all equipment to prevent static discharge.
Waste Disposal: The aqueous layer contains potassium salts and trace organics. It should be treated as chemical waste, not flushed, due to potential phenol residues.
References
Williamson Ether Synthesis Overview
Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][7][8]
Scale-Up of Benzyl Ethers (General Process):
Source: Organic Process Research & Development (ACS Publications). "Scalable Synthesis of Benzyl Ethers." (General reference to process methodology in OPRD).
Context: Supports the switch from DMF to Acetonitrile/MEK for safety and workup efficiency.
Safety Data for 2-Methoxybenzyl Chloride:
Source: Fisher Scientific SDS.
Related Compound Synthesis (Voxeletor Intermediates)
Source: PubChem Patent Data for substituted hydroxybenzaldehydes.
Application Note: Optimized O-Alkylation of 3-Hydroxybenzaldehyde with 2-Methoxybenzyl Chloride
Abstract This application note details the optimized synthetic protocols for the preparation of 3-((2-methoxybenzyl)oxy)benzaldehyde , a critical intermediate in the synthesis of stilbenoid antioxidants and chalcone-base...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized synthetic protocols for the preparation of 3-((2-methoxybenzyl)oxy)benzaldehyde , a critical intermediate in the synthesis of stilbenoid antioxidants and chalcone-based anticancer therapeutics. The guide focuses on the Williamson Ether Synthesis pathway, comparing a standard high-yield laboratory method using polar aprotic solvents against a scalable, green Phase Transfer Catalysis (PTC) approach. Emphasis is placed on reaction kinetics, impurity control, and safety considerations regarding alkylating agents.
The O-alkylation of phenols is a cornerstone transformation in medicinal chemistry. In this specific reaction, 3-hydroxybenzaldehyde (nucleophile) reacts with 2-methoxybenzyl chloride (electrophile) under basic conditions.
Mechanism:
Nucleophilic Substitution
The reaction proceeds via a bimolecular nucleophilic substitution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) mechanism.
Deprotonation: A base (e.g.,
) deprotonates the phenolic hydroxyl group of 3-hydroxybenzaldehyde, generating a resonant-stabilized phenoxide anion.
Nucleophilic Attack: The phenoxide anion attacks the benzylic carbon of 2-methoxybenzyl chloride from the backside.
Transition State: A pentacoordinate transition state forms where the C-O bond is forming while the C-Cl bond is breaking.
Product Formation: Chloride is displaced, yielding the ether product.
Note on Reactivity: The ortho-methoxy group on the benzyl chloride provides electron donation. While this stabilizes potential carbocations (
character), under basic conditions the reaction is strictly . The steric hindrance of the ortho substituent is minimal but necessitates elevated temperatures (C) for complete conversion compared to unsubstituted benzyl halides.
Visual 1: Reaction Mechanism Pathway
Caption: Mechanistic pathway of the Williamson Ether Synthesis showing base-mediated activation and optional iodide catalysis.
Reagent Selection Guide
Success in this synthesis depends on balancing basicity, solubility, and leaving group ability.
Component
Recommended Reagent
Rationale
Alternatives
Base
Potassium Carbonate ()
Mild enough to prevent Cannizzaro reaction of the aldehyde; strong enough ( ~10) to deprotonate phenol ( ~10).
Green chemistry synthesis routes for 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Application Note: Green Chemistry Synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde Executive Summary This guide details high-efficiency, green chemistry synthesis routes for 3-[(2-Methoxybenzyl)oxy]benzaldehyde , a stru...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Green Chemistry Synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Executive Summary
This guide details high-efficiency, green chemistry synthesis routes for 3-[(2-Methoxybenzyl)oxy]benzaldehyde , a structural motif common in stilbene-based anticancer agents and chalcone derivatives. Traditional Williamson ether syntheses often utilize reprotoxic dipolar aprotic solvents (DMF, NMP) and hazardous bases (NaH).
This protocol presents two superior alternatives compliant with the 12 Principles of Green Chemistry :
Aqueous Phase-Transfer Catalysis (PTC): A scalable, water-based route using mild bases.
Solvent-Free Mechanochemistry: A high-atom-economy "grinding" method suitable for rapid library generation.
Solid (Expected MP range: 50–80 °C based on analogs)
Green Synthesis Protocols
Method A: Aqueous Phase-Transfer Catalysis (Recommended for Scale-Up)
Principle: Uses water as the primary solvent with a quaternary ammonium salt to transport the phenoxide anion into the organic phase (or interface) for reaction.
Solvent: Water (primary) + 2-Methyltetrahydrofuran (2-MeTHF) (optional green co-solvent)
Protocol:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (10 mmol, 1.22 g) and K₂CO₃ (20 mmol, 2.76 g) in distilled water (15 mL). Stir for 10 minutes at room temperature to form the phenoxide salt. Note: The solution will turn yellow/orange.
Catalyst Addition: Add TBAB (0.5 mmol, 161 mg).
Alkylation: Add 2-methoxybenzyl chloride (11 mmol, 1.72 g) dropwise. If the halide is solid, dissolve it in a minimal amount of 2-MeTHF (green alternative to DCM/Toluene).
Reaction: Heat the mixture to 60–70 °C with vigorous stirring (800 rpm). The biphasic system requires high shear for effective phase transfer. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. Reaction time is typically 2–4 hours.
Workup (Green Extraction):
Cool to room temperature. The product often precipitates as a solid or oil.
If Solid: Filter the precipitate, wash with water (3 x 10 mL) to remove inorganic salts and catalyst. Recrystallize from Ethanol/Water.
If Oil: Extract with Ethyl Acetate or 2-MeTHF. Wash organic layer with brine, dry over MgSO₄, and concentrate.
Purification: Recrystallization from hot Ethanol is preferred over column chromatography to reduce solvent waste (E-factor reduction).
Mechanism & Rationale:
The TBAB catalyst forms a lipophilic ion pair with the phenoxide [PhO⁻ NBu₄⁺]. This ion pair migrates into the organic phase (benzyl halide droplets), reacting rapidly via Sₙ2 mechanism. Water absorbs the leaving group (KBr/KCl), driving the reaction forward.
Method B: Solvent-Free Mechanochemistry (Recommended for Library Synthesis)
Principle: Uses mechanical energy (grinding) to induce reaction between solids, eliminating bulk solvent entirely.
Reagents:
Substrate: 3-Hydroxybenzaldehyde (1.0 equiv)
Electrophile: 2-Methoxybenzyl bromide (1.0 equiv) — Bromides are more reactive for mechanochemistry.
Reaction: Grind the mixture for 10–20 minutes. The mixture may become sticky; scrape sides periodically. Exothermic warning: The reaction generates mild heat.
Isolation: Triturate the resulting solid paste with water (20 mL) to dissolve the KBr byproduct and excess base.
Filtration: Filter the crude solid product. Wash with cold water.
Drying: Dry in a vacuum oven at 40 °C.
Comparative Analysis
Metric
Method A: Aqueous PTC
Method B: Mechanochemistry
Traditional (DMF/NaH)
Green Solvents
Water / 2-MeTHF
None (Solvent-Free)
DMF (Reprotoxic)
Atom Economy
High
Very High
Low (Workup waste)
Energy Profile
60°C Heating
Ambient (Mechanical)
0°C to RT
Scalability
Excellent (kg scale)
Low (g scale)
Good
E-Factor
< 5
< 1
> 20
Mechanistic & Process Visualization
Figure 1: Phase Transfer Catalysis Mechanism
Caption: The catalytic cycle showing the transport of the phenoxide anion from the aqueous phase to the organic interface by the quaternary ammonium cation (Q+).
Figure 2: Experimental Workflow (Method A)
Caption: Step-by-step process flow for the aqueous green synthesis route.
Quality Control & Validation
To ensure the integrity of the synthesized product, verify the following spectral markers:
¹H NMR (CDCl₃, 400 MHz) Prediction:
Aldehyde (-CHO): Singlet, ~9.95 ppm.
Aromatic Protons: Multiplets, 6.9 – 7.5 ppm.
Benzylic (-OCH₂-): Singlet, ~5.15 ppm.
Methoxy (-OCH₃): Singlet, ~3.85 ppm.
Purity Check: No peaks should be visible at ~5.0 ppm (unreacted benzyl chloride) or ~9.8 ppm (unreacted hydroxybenzaldehyde shift).
References
Green Chemistry Principles: Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice, Oxford University Press: New York, 1998.
PTC Protocols: Makosza, M. Phase-transfer catalysis.[1] A general green methodology in organic synthesis. Pure Appl.[2] Chem.2000 , 72, 1399–1403. Link
Solvent-Free Ether Synthesis: Bose, D. S.; Reddy, A. V. N. Aqueous phase-transfer catalyzed synthesis of aryl benzyl ethers. Tetrahedron Lett.[1]2003 , 44, 3543–3545. Link
Mechanochemistry: Waddell, D. C. et al. Solvent-Free Williamson Ether Synthesis: A Green Chemistry Experiment. J. Chem. Educ.2011 , 88, 1697–1700. Link
2-MeTHF as Green Solvent: Pace, V. et al. 2-Methyltetrahydrofuran: A Green Solvent for Organic Synthesis. ChemSusChem2012 , 5, 1369–1379. Link
Application Notes and Protocols for the Synthesis of Methoxybenzyl Oxy Benzaldehyde Derivatives
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Methoxybenzyl Oxy Benzaldehyde Scaffolds Methoxybenzyl oxy benzaldehyde derivatives are a class of organic compounds tha...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Methoxybenzyl Oxy Benzaldehyde Scaffolds
Methoxybenzyl oxy benzaldehyde derivatives are a class of organic compounds that hold significant value as versatile intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. The core structure, featuring a benzaldehyde moiety linked to a methoxy-substituted benzyl group via an ether bond, provides a scaffold that can be readily modified to generate libraries of compounds for drug discovery and materials science.
Notably, derivatives of benzyloxybenzaldehyde have demonstrated promising anticancer properties. Studies have shown that certain compounds in this class can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines, such as the human promyelocytic leukemia (HL-60) cell line.[1][2] The methoxy and aldehyde functionalities are key pharmacophores that can be tailored to optimize biological activity and pharmacokinetic properties.
This guide provides a detailed overview of the primary catalytic methods for synthesizing these valuable derivatives, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind procedural choices. We will explore the classical Williamson ether synthesis, the highly efficient phase-transfer catalysis, and emerging green catalytic alternatives.
Core Synthetic Strategy: The O-Alkylation of Hydroxybenzaldehydes
The synthesis of methoxybenzyl oxy benzaldehyde derivatives is primarily achieved through the O-alkylation of a hydroxybenzaldehyde with a methoxybenzyl halide. This reaction, a cornerstone of organic synthesis, is a nucleophilic substitution where the oxygen of a phenoxide ion attacks the benzylic carbon of the methoxybenzyl halide, displacing the halide and forming the desired ether linkage.
The general reaction scheme is as follows:
Caption: General reaction for the synthesis of 4-(4-methoxybenzyloxy)benzaldehyde.
The choice of catalyst and reaction conditions is critical to achieving high yields, minimizing side reactions, and ensuring the process is efficient and scalable.
Catalytic Approach 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3][4] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]
Mechanism and Rationale
The reaction involves two key steps:
Deprotonation: A base is used to deprotonate the hydroxyl group of the 4-hydroxybenzaldehyde, forming a nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[7] Potassium carbonate is often preferred as it is a mild, inexpensive, and easy-to-handle base.[8]
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-methoxybenzyl chloride. This concerted, one-step SN2 reaction results in the formation of the ether bond and the displacement of the chloride ion.[4]
Caption: Mechanism of the Williamson Ether Synthesis.
The choice of a polar aprotic solvent, such as acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), is crucial as it can dissolve the reactants and facilitate the SN2 pathway by solvating the cation of the base without strongly solvating the nucleophilic phenoxide anion.[5][7]
Detailed Experimental Protocol: Synthesis of 4-(4-Methoxybenzyloxy)benzaldehyde
This protocol is adapted from established procedures for similar benzyloxybenzaldehyde derivatives.[3][8]
Materials:
4-Hydroxybenzaldehyde
4-Methoxybenzyl chloride
Anhydrous Potassium Carbonate (K₂CO₃)
Acetone or N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq).
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Add a suitable solvent such as acetone or DMF (approximately 10-15 mL per gram of 4-hydroxybenzaldehyde).
Initial Stirring: Stir the suspension at room temperature for 20-30 minutes.
Addition of Alkylating Agent: Slowly add 4-methoxybenzyl chloride (1.1 - 1.2 eq) to the stirred suspension.
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature such as 80-100°C can be used) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Work-up:
Cool the reaction mixture to room temperature.
Filter off the solid potassium salts and wash the filter cake with a small amount of the reaction solvent.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
Wash the organic layer with deionized water (2x) and then with brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification:
Filter off the drying agent and concentrate the filtrate to obtain the crude product.
Purify the crude product by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Self-Validation: The purity and identity of the final product should be confirmed by determining its melting point and acquiring ¹H and ¹³C NMR spectra.
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[9] For the synthesis of methoxybenzyl oxy benzaldehyde derivatives, PTC offers several advantages, including milder reaction conditions, faster reaction rates, and often higher yields compared to traditional methods.[10][11]
Mechanism and Rationale
In this system, the 4-hydroxybenzaldehyde and a base (like NaOH or K₂CO₃) are in a solid or aqueous phase, while the 4-methoxybenzyl chloride is in an organic phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, facilitates the reaction by transporting the phenoxide anion from the solid/aqueous phase into the organic phase.[12]
The catalytic cycle proceeds as follows:
Anion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) with the phenoxide anion (ArO⁻) at the interface of the two phases, forming a lipophilic ion pair (Q⁺ArO⁻).
Phase Transfer: This ion pair is soluble in the organic phase and migrates into it.
Reaction: In the organic phase, the "naked" and highly reactive phenoxide anion reacts with the 4-methoxybenzyl chloride in an SN2 reaction to form the ether product.
Catalyst Regeneration: The catalyst (Q⁺X⁻) is regenerated and returns to the interface to start another cycle.
Caption: Mechanism of Phase-Transfer Catalysis for Ether Synthesis.
A key advantage of PTC is that it avoids the need for expensive, anhydrous aprotic solvents, and can often be performed with less reactive and more economical bases.[9] The use of a solid base like potassium carbonate in a solid-liquid PTC system can be particularly effective as it keeps the reaction medium relatively dry, which enhances the nucleophilicity of the phenoxide anion.
Detailed Experimental Protocol: PTC Synthesis of 4-(Benzyloxy)benzaldehyde
This protocol is based on a general procedure for the PTC-mediated etherification of phenols.
Materials:
4-Hydroxybenzaldehyde
4-Methoxybenzyl chloride
Potassium Carbonate (K₂CO₃), powdered
Tetrabutylammonium Bromide (TBAB)
Toluene or another suitable organic solvent
Deionized water
Brine
Procedure:
Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 - 0.1 eq).
Solvent Addition: Add toluene to the flask.
Addition of Alkylating Agent: Add 4-methoxybenzyl chloride (1.1 eq) to the mixture.
Reaction: Heat the mixture to 80-90°C with vigorous stirring.
Monitoring: Monitor the reaction by TLC until the starting hydroxybenzaldehyde is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Add water to dissolve the inorganic salts.
Separate the organic layer.
Extract the aqueous layer with toluene or ethyl acetate.
Combine the organic layers and wash with water and then brine.
Dry the organic phase over anhydrous sodium sulfate.
Purification:
Filter and evaporate the solvent under reduced pressure.
Purify the resulting crude product by recrystallization or column chromatography.
Catalytic Approach 3: Green and Emerging Methodologies
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of these derivatives. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates.[9] In the context of Williamson ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes.[13] This is often performed under solvent-free conditions, where the reactants are adsorbed onto a solid support (like alumina or silica) mixed with a base and a phase-transfer catalyst. The rapid and efficient heating under microwave irradiation leads to high yields in a very short time.[14]
Solid-Supported and Reusable Catalysts
The use of solid-supported catalysts, such as acidic resins (e.g., Amberlyst-15), offers advantages in terms of ease of separation and catalyst reusability.[13] These solid acids can catalyze the etherification reaction, and after completion, the catalyst can be simply filtered off from the reaction mixture, simplifying the workup process and reducing waste.
The synthesis of methoxybenzyl oxy benzaldehyde derivatives can be effectively achieved through several catalytic methods. The traditional Williamson ether synthesis remains a reliable and straightforward approach. However, for enhanced efficiency and milder conditions, phase-transfer catalysis presents a superior alternative, particularly for industrial applications. Emerging green methodologies , such as microwave-assisted synthesis, offer significant advantages in terms of reaction speed and environmental impact, paving the way for more sustainable chemical manufacturing. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize these valuable compounds for further investigation in drug discovery and materials science.
BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 2-(Benzyloxy)-4-fluorobenzaldehyde.
Shahare, H. V., Bhoyar, P. K., Dhabarde, D. M., Jadhav, S. P., & Pawar, G. M. (2009). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology.
Petchmanee, T., Ploypradith, P., & Ruchirawat, S. (2006). Solid-supported acids for debenzylation of aryl benzyl ethers. The Journal of Organic Chemistry, 71(7), 2892–2895. [Link]
PTC Organics, Inc. PTC Etherification of a Phenol. Retrieved from [Link]
BenchChem. (2025). 4-methylbenzaldehyde spectroscopic data (NMR, IR, MS).
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
ResearchGate. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
Rastuti, U., et al. (2014). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 4(5), 40-45.
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
PTC Organics, Inc. PTC Etherification of a Phenol. Retrieved from [Link]
Suzana, S., et al. (2020). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
Cele, Z. E., et al. (2009). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. [Link]
eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
Biological Magnetic Resonance Bank. 4-methoxy Benzaldehyde at BMRB. Retrieved from [Link]
Royal Society of Chemistry. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Retrieved from [Link]
Arkivoc. Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. Retrieved from [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 2-(Benzyloxy)-4-fluorobenzaldehyde.
Application Note: Microwave-Assisted Synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Executive Summary This application note details a high-efficiency protocol for the synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1). This molecule represents a critical biaryl ether scaffold often uti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1). This molecule represents a critical biaryl ether scaffold often utilized in the design of ferroelectric liquid crystals and as an intermediate in the synthesis of bioactive stilbenes and chalcones.
Traditional thermal synthesis (reflux in acetone/acetonitrile) often requires 8–12 hours and suffers from solvent losses and incomplete conversion. The microwave-assisted protocol described herein utilizes dielectric heating to accelerate the reaction rate by a factor of 40–60x, achieving high conversion (>90%) in under 15 minutes while suppressing side reactions (e.g., Cannizzaro reaction of the aldehyde).
Scientific Foundation & Mechanism
Reaction Mechanism: Williamson Ether Synthesis
The synthesis proceeds via an SN2 nucleophilic substitution. The reaction environment is critical:
Deprotonation: The mild base (Potassium Carbonate, K₂CO₃) deprotonates the phenolic hydroxyl group of 3-hydroxybenzaldehyde to generate the phenoxide anion.
Nucleophilic Attack: The phenoxide, a strong nucleophile, attacks the benzylic carbon of 2-methoxybenzyl chloride, displacing the chloride leaving group.
Microwave Advantage:
Dipolar Polarization: The solvent selected, N,N-Dimethylformamide (DMF) , has a high dielectric constant (
) and a significant loss tangent (). It couples efficiently with the oscillating microwave field, generating rapid internal heat.[1]
"Specific" Microwave Effects: While controversial, many researchers observe that MW irradiation enhances the solubility of inorganic bases (K₂CO₃) in organic solvents, effectively increasing the "active" concentration of the phenoxide nucleophile compared to conventional heating at the same temperature.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of the microwave-assisted Williamson ether synthesis.
*Note: KI is added (Finkelstein condition) if using the Benzyl Chloride. If using Benzyl Bromide, KI is unnecessary.
Equipment Setup
Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator).
Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap and silicone septum.
Stirring: Magnetic stir bar (high coupling efficiency).
Step-by-Step Procedure
Step 1: Reactant Preparation
Weigh 122 mg (1.0 mmol) of 3-Hydroxybenzaldehyde and 276 mg (2.0 mmol) of anhydrous K₂CO₃ into the microwave vial.
Add 3.0 mL of anhydrous DMF.
Add a magnetic stir bar. Cap the vial and stir at room temperature for 5 minutes. Scientific Insight: This pre-stirring period allows for partial deprotonation and surface activation of the solid base.
Step 2: Electrophile Addition
Uncap briefly (or inject through septum) to add 172 mg (1.1 mmol, ~155 µL) of 2-Methoxybenzyl chloride.
(Optional) Add 16 mg (0.1 mmol) of KI if reaction rates are sluggish.
Step 3: Microwave Irradiation
Program the microwave reactor with the following parameters:
Temperature: 120°C
Pressure Limit: 250 psi (17 bar)
Power: Dynamic (Max 200 W)
Hold Time: 10 minutes
Pre-stirring: 30 seconds (Low speed)
Step 4: Workup & Isolation
Allow the vial to cool to <50°C (often automated by the reactor).
Pour the reaction mixture into 30 mL of ice-cold water with vigorous stirring. The product should precipitate as a white or off-white solid.
Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 10 mL) to remove residual DMF and inorganic salts.
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Step 5: Purification (If necessary)
If the product is oily or impure (check TLC, 20% EtOAc/Hexane), recrystallize from hot Ethanol (EtOH) .
Alternatively, purify via flash column chromatography (SiO₂, Gradient: 0% → 30% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
Characterization & Validation
Since the specific melting point of CAS 123926-42-1 is not widely published in open literature, the user must validate the structure using 1H NMR . The expected spectral data is derived from structural isomers and functional group shifts.
Absence of -OH: The broad singlet around 5.0–6.0 ppm (phenol -OH) from the starting material must be absent.
Aldehyde Stability: Ensure the aldehyde peak at 9.95 ppm is sharp. If a broad peak appears near 10-12 ppm, oxidation to carboxylic acid may have occurred (check inert atmosphere).
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield (<50%)
Incomplete reaction
Increase MW temp to 140°C or time to 20 min. Add 10 mol% KI.
Product is Oily
Residual DMF or impurities
Recrystallize from EtOH. Ensure water wash was thorough.
Vessel Over-pressure
Decomposition or volatile impurities
Ensure reagents are dry. Use a larger vessel headspace.
Starting Material Remains
Base insolubility
Grind K₂CO₃ to fine powder before use or switch to Cs₂CO₃.
Safety Considerations
2-Methoxybenzyl Chloride: Potent lachrymator and skin irritant. Handle only in a fume hood.
Microwave Safety: Never heat closed vessels beyond their rated pressure limit. Use vessels specifically designed for the microwave reactor (e.g., borosilicate glass with pressure-relief caps).
DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber or heavy nitrile gloves.
Application Note: Solvent Selection & Optimization for 3-[(2-Methoxybenzyl)oxy]benzaldehyde Synthesis
Abstract This application note provides a technical framework for selecting reaction media in the synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde . While traditional dipolar aprotic solvents (DMF, DMSO) offer high kine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a technical framework for selecting reaction media in the synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde . While traditional dipolar aprotic solvents (DMF, DMSO) offer high kinetic rates for this
Williamson ether synthesis, they pose significant downstream processing challenges and regulatory concerns. This guide outlines a comparative analysis of solvent systems, recommending Acetone or 2-Methyltetrahydrofuran (2-MeTHF) as superior, green alternatives that balance reaction kinetics with simplified workup protocols. A validated Phase Transfer Catalysis (PTC) protocol is also provided for scale-up scenarios.
Introduction & Chemical Context
The target molecule, 3-[(2-Methoxybenzyl)oxy]benzaldehyde , is typically synthesized via the alkylation of 3-hydroxybenzaldehyde with 2-methoxybenzyl chloride (or bromide) in the presence of a base.
The Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (
) deprotonates the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form the phenoxide anion.
Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the electrophile, displacing the halide.
The Solvent Challenge
The solvent must resolve a solubility paradox:
Inorganic Base:
is insoluble in organic media.
Organic Reactants: The aldehyde and benzyl halide are lipophilic.
Transition State: The reaction requires a solvent that stabilizes the polar transition state but does not solvate the nucleophile (phenoxide) so heavily that it reduces reactivity.
Solvent Selection Framework
The following table summarizes the performance metrics of candidate solvent systems.
Evaporate the acetone filtrate under reduced pressure.
Result: The residue is the crude ether. If the residue solidifies, recrystallize from Ethanol. If oil, proceed to bisulfite purification (Section 6).
Protocol B: Phase Transfer Catalysis (Recommended for Scale-Up)
Solvent: Toluene / Water
Rationale: Eliminates the need for anhydrous solvents. The reaction occurs at the interface, catalyzed by a quaternary ammonium salt.
Procedure:
Dissolve 3-hydroxybenzaldehyde (1.0 eq) in Toluene (5 vol).
Dissolve NaOH (1.5 eq) in Water (5 vol) and add to the flask.
Add Tetrabutylammonium bromide (TBAB) (0.05 eq).
Add 2-methoxybenzyl chloride (1.1 eq).
Heat to
with vigorous stirring (essential for emulsion).
Workup: Stop agitation. Layers separate instantly. Discard aqueous layer. Wash organic layer with water, dry over
Since the product retains the aldehyde functionality, it can be chemically purified from non-aldehyde side products (e.g., unreacted benzyl chloride) using sodium bisulfite.
Mechanism:
(Water Soluble Adduct).
Figure 2: Chemical purification workflow utilizing the aldehyde functionality.
References
Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).
ACS Green Chemistry Institute. "Solvent Selection Guide." American Chemical Society. [Link]
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]
PubChem. "3-Hydroxybenzaldehyde Compound Summary." National Center for Biotechnology Information. [Link]
Application Note: Strategic Synthesis and Application of 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Executive Summary & Strategic Value In the landscape of modern pharmaceutical synthesis, 3-[(2-Methoxybenzyl)oxy]benzaldehyde serves as a high-value "privileged structure" intermediate. Its structural utility lies in the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
In the landscape of modern pharmaceutical synthesis, 3-[(2-Methoxybenzyl)oxy]benzaldehyde serves as a high-value "privileged structure" intermediate. Its structural utility lies in the 2-methoxybenzyloxy motif—a lipophilic, metabolically robust ether linkage that mimics the pharmacophores found in several potassium-competitive acid blockers (P-CABs) and tubulin-inhibiting chalcones.
For the medicinal chemist, this molecule offers a dual advantage:
Electronic Modulation: The ether linkage protects the phenolic oxygen while donating electron density to the aromatic ring, influencing downstream electrophilic substitutions.
Synthetic Versatility: The aldehyde functionality acts as a "universal handle" for Knoevenagel condensations, reductive aminations, and Wittig reactions, facilitating the rapid generation of diverse chemical libraries.
This guide details a robust, scalable protocol for synthesizing this intermediate and demonstrates its application in generating a bioactive chalcone scaffold.
Objective: High-yield synthesis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde via Williamson Ether Synthesis.
Rationale for Experimental Design
Solvent Choice (DMF): We utilize N,N-Dimethylformamide (DMF) over acetone. While acetone allows for easier workup, DMF's high boiling point and polarity significantly accelerate the SN2 reaction between the phenoxide and the benzyl chloride.
Catalysis (KI): The addition of Potassium Iodide (KI) is critical. It facilitates an in situ Finkelstein reaction, converting the less reactive 2-methoxybenzyl chloride into the highly reactive iodide, thereby increasing turnover rates and reducing reaction time.
Base (K₂CO₃): Anhydrous Potassium Carbonate provides a mild yet sufficient basicity to deprotonate the phenol without inducing Cannizzaro side reactions on the aldehyde.
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous DMF (100 mL).
Add K₂CO₃ (22.6 g, 163.8 mmol) in one portion.
Observation: The suspension may turn slightly yellow as the phenoxide anion forms. Stir at room temperature for 15 minutes.
Alkylation:
Add KI (1.36 g, 8.2 mmol).
Dropwise, add 2-Methoxybenzyl chloride (14.1 g, 90.1 mmol) over 10 minutes to control the exotherm.
Heat the reaction mixture to 80°C and stir for 4–6 hours.
In-Process Control (IPC):
Monitor via TLC (Hexane:EtOAc 7:3).
Target: Disappearance of 3-Hydroxybenzaldehyde (Rf ~0.4) and appearance of the product (Rf ~0.7).
Workup:
Cool the mixture to room temperature.
Pour the reaction mass into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.
If solid forms: Filter, wash with water (3 x 50 mL), and dry under vacuum.
If oil forms:[3] Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL) to remove DMF. Dry over MgSO₄ and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required for pharmaceutical standards.
Objective: Synthesis of a tubulin-inhibitor scaffold via Claisen-Schmidt Condensation.
Mechanism & Utility
This protocol demonstrates the reactivity of the aldehyde "handle." By condensing with an acetophenone, we generate a Chalcone (1,3-diphenyl-2-propene-1-one). This scaffold is a precursor for flavonoids and pyrazolines, widely researched for anticancer and anti-inflammatory activity.
Step-by-Step Procedure
Reaction Setup:
Dissolve 3-[(2-Methoxybenzyl)oxy]benzaldehyde (1.0 eq) and 4-Methoxyacetophenone (1.0 eq) in Ethanol (10 volumes).
Catalysis:
Add NaOH (40% aq. solution, 2.0 eq) dropwise at 0°C.
Allow the mixture to warm to room temperature and stir for 12 hours.
Isolation:
The chalcone product typically precipitates as a yellow solid.
Filter the solid and wash with cold ethanol and water.
Recrystallize from ethanol to obtain the target API intermediate.
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the strategic divergence points for this intermediate.
Figure 1: Synthetic workflow from raw materials to the key intermediate and its downstream pharmaceutical applications.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Risk
Mitigation Strategy
Stoichiometry
Excess benzyl chloride can lead to difficult purification.
Maintain Benzyl Chloride at 1.05–1.1 eq. If unreacted phenol remains, it is easier to remove via basic wash than the lipophilic chloride.
Water Content
Water inhibits the SN2 reaction and consumes the benzyl chloride.
Use anhydrous DMF and dry K₂CO₃. Ensure glassware is oven-dried.
Temperature
>90°C promotes degradation and O-dealkylation.
Strictly control oil bath temperature at 80°C ± 2°C.
Impurity Profile
Formation of C-alkylated byproducts (rare but possible).
Use a polar aprotic solvent (DMF) to favor O-alkylation.
References
PubChem. (n.d.).[4] 2-[(3-Methoxybenzyl)oxy]benzaldehyde (Isomer Reference). National Library of Medicine.[4] Retrieved February 17, 2026, from [Link]
Zhou, R., Zou, H., & Mei, G. (2014).[5] Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Retrieved February 17, 2026, from [Link]
Andersson, K., et al. (2025). Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker. PubMed Central. Retrieved February 17, 2026, from [Link](Note: Link directs to relevant P-CAB literature context).
Application Notes and Protocols: 3-[(2-Methoxybenzyl)oxy]benzaldehyde in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide on the potential applications of 3-[(2-Methoxyb...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the potential applications of 3-[(2-Methoxybenzyl)oxy]benzaldehyde as a novel monomer for the synthesis of photodegradable polymers. By leveraging the dual functionality of this molecule—a reactive aldehyde group for polymerization and a photolabile o-methoxybenzyl ether linkage—we propose a pathway to create polymers with light-sensitive backbones. Such materials are of significant interest in fields ranging from drug delivery and tissue engineering to microelectronics and "smart" materials. This guide will cover the underlying scientific principles, proposed synthetic protocols, and methods for characterizing the resulting polymers and their degradation products. While the direct application of this specific monomer in polymer chemistry is not yet widely documented, the protocols and concepts presented herein are grounded in established principles of organic and polymer chemistry.
Introduction: The Promise of Photodegradable Polymers
Photodegradable polymers are macromolecules designed to break down into smaller, often benign, fragments upon exposure to light of a specific wavelength.[1] This "on-demand" degradation offers a high degree of spatial and temporal control, making these materials highly sought after for a variety of advanced applications. The key to creating such polymers lies in the incorporation of photolabile groups (PLGs) into their structure.[2] These PLGs act as predetermined breaking points that can be cleaved by photolytic reactions.
The ortho-nitrobenzyl group is a classic and widely studied PLG, known for its efficient photocleavage.[3] The o-methoxybenzyl group, present in 3-[(2-Methoxybenzyl)oxy]benzaldehyde, offers a potentially valuable alternative. While less common, the ether linkage at the benzylic position is susceptible to photocleavage, offering a pathway to polymer backbone scission.[4][5]
The aldehyde functionality of 3-[(2-Methoxybenzyl)oxy]benzaldehyde provides a versatile handle for polymerization. Aldehydes are known to participate in a variety of condensation polymerizations, reacting with nucleophiles such as amines and alcohols to form diverse polymer structures.[6][7] This dual functionality makes 3-[(2-Methoxybenzyl)oxy]benzaldehyde a promising, yet underexplored, candidate for the synthesis of novel photodegradable materials.
Proposed Synthetic Pathway: Poly(azomethine)s with a Photolabile Backbone
We propose the synthesis of a photodegradable poly(azomethine) (also known as a poly-Schiff base) through the condensation polymerization of 3-[(2-Methoxybenzyl)oxy]benzaldehyde with a suitable diamine, such as 1,6-hexanediamine. Poly(azomethine)s are a class of polymers known for their interesting optical and electronic properties, and the introduction of a photolabile linkage would add a new dimension of functionality.
The proposed reaction proceeds via the formation of an imine bond between the aldehyde group of our monomer and the amine groups of the comonomer. The resulting polymer will have the o-methoxybenzyl ether moiety as a recurring feature in its backbone, rendering the entire polymer chain susceptible to photodegradation.
Caption: Proposed synthesis of a photodegradable poly(azomethine).
Experimental Protocols
Materials and Instrumentation
Material
Supplier
Purity
Notes
3-[(2-Methoxybenzyl)oxy]benzaldehyde
Commercially available
>95%
Store in a cool, dark place.
1,6-Hexanediamine
Sigma-Aldrich
>98%
Corrosive, handle with care.
Anhydrous Toluene
Sigma-Aldrich
>99.8%
Use a freshly opened bottle.
p-Toluenesulfonic acid (PTSA)
Sigma-Aldrich
>98.5%
Catalyst.
Methanol
Fisher Scientific
HPLC Grade
For polymer precipitation.
Instrumentation:
Round-bottom flasks and reflux condenser
Dean-Stark trap
Magnetic stirrer with heating mantle
Nitrogen or Argon inert atmosphere setup
UV reactor with a specific wavelength lamp (e.g., 254 nm or 300 nm)
Gel Permeation Chromatography (GPC) system
FTIR and NMR spectrometers
UV-Vis spectrophotometer
Protocol for Poly(azomethine) Synthesis
This protocol is based on standard procedures for condensation polymerization.[8]
Reactor Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a Dean-Stark trap, and a nitrogen inlet.
Charging Reactants: To the flask, add 3-[(2-Methoxybenzyl)oxy]benzaldehyde (2.42 g, 10 mmol) and 1,6-hexanediamine (1.16 g, 10 mmol).
Solvent and Catalyst Addition: Add 50 mL of anhydrous toluene to the flask, followed by a catalytic amount of p-toluenesulfonic acid (approx. 0.019 g, 0.1 mmol).
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under a continuous flow of nitrogen. The water generated during the condensation reaction will be collected in the Dean-Stark trap.
Monitoring the Reaction: Monitor the progress of the polymerization by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is evolved (usually 24-48 hours).
Polymer Isolation: After cooling the reaction mixture to room temperature, slowly pour the viscous solution into a beaker containing 500 mL of methanol with stirring. The polymer will precipitate as a solid.
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and catalyst, and dry it in a vacuum oven at 40 °C overnight.
Protocol for Photodegradation Study
Polymer Solution Preparation: Prepare a solution of the synthesized polymer in a suitable solvent (e.g., THF or chloroform) at a concentration of 1 mg/mL.
UV Irradiation: Place the polymer solution in a quartz cuvette or a UV-transparent reaction vessel. Irradiate the solution with a UV lamp at a specific wavelength (initial experiments can be performed with a broad-spectrum mercury lamp, followed by more specific wavelength studies, e.g., around 254 nm, where aromatic compounds absorb).
Monitoring Degradation: At regular time intervals, withdraw aliquots of the solution and analyze them using:
UV-Vis Spectroscopy: To monitor changes in the absorption spectrum, which can indicate the cleavage of the chromophoric groups.
Gel Permeation Chromatography (GPC): To track the decrease in molecular weight and the broadening of the molecular weight distribution, which are direct evidence of polymer chain scission.
NMR Spectroscopy: To identify the formation of new end-groups or small molecule byproducts resulting from degradation.
Proposed Mechanism of Photodegradation
The photocleavage of the o-methoxybenzyl ether linkage is proposed to proceed via a mechanism involving the formation of a radical species upon UV irradiation.[4] The ortho-methoxy group may influence the photophysical processes, but a plausible pathway involves homolytic cleavage of the benzylic C-O bond.
Caption: Experimental workflow for photodegradation studies.
The initial absorption of a photon excites the aromatic system. This energy can then be channeled to the benzylic C-O bond, leading to its cleavage. The resulting polymer fragments would have different end-groups than the parent polymer, which could be identified through spectroscopic analysis.
Characterization and Expected Results
Technique
Expected Observations (Post-Polymerization)
Expected Observations (Post-Degradation)
FTIR
Appearance of a C=N (imine) stretch (~1650 cm⁻¹). Disappearance of the C=O (aldehyde) stretch (~1700 cm⁻¹) and N-H (amine) stretches (~3300-3400 cm⁻¹).
Changes in the fingerprint region. Possible appearance of new C=O or O-H bands depending on the reaction with solvent or oxygen.
¹H NMR
Appearance of a new peak for the imine proton (CH=N) around 8.0-8.5 ppm. Broadening of peaks characteristic of a polymeric structure.
Decrease in the intensity of polymer backbone signals and the appearance of sharp peaks corresponding to small molecule degradation products.
GPC
A monomodal peak with a higher molecular weight compared to the monomers, indicating successful polymerization.
A shift of the peak to lower molecular weights and an increase in the polydispersity index (PDI) over time.
UV-Vis
A characteristic absorption spectrum for the poly(azomethine).
Changes in the absorbance and potentially the appearance of new absorption bands as the polymer backbone is cleaved.
Broader Implications and Future Directions
The successful synthesis and photodegradation of polymers derived from 3-[(2-Methoxybenzyl)oxy]benzaldehyde would open up new avenues in materials science. The ability to precisely control the degradation of a material with light has profound implications for:
Drug Delivery: Light-triggered release of encapsulated therapeutics at a specific site in the body.
Tissue Engineering: The creation of temporary scaffolds that degrade as new tissue grows.
Photoresists in Microelectronics: Development of new patterns for integrated circuits.
Environmentally Benign Plastics: Materials that can be degraded on demand to mitigate plastic pollution.
Future research could explore the copolymerization of 3-[(2-Methoxybenzyl)oxy]benzaldehyde with other functional monomers to tune the physical and chemical properties of the resulting polymers. Furthermore, detailed mechanistic studies of the photocleavage process will be crucial for optimizing the degradation efficiency and controlling the degradation byproducts.
References
Photodissociation of C–H and C–O bonds of p-methoxytoluene and p-methoxybenzyl alcohol in solution. (URL not available)
Ternary Acrylamide–Aldehyde–Thiol Photopolymerization toward Side Chain-Functionalized Degradable Polyamides | Macromolecules - ACS Public
Polymerization of amino acids with benzaldehyde and tert-butyl isocyanide via U-4CR. (URL not available)
Preparation and Polymerization of Benzaldehyde Formaldehyde Azine (1-Phenyl-2,3-diaza-1,3-butadiene) | Macromolecules. (URL not available)
Synthetic Route And Application of Photodegradable Polymers. (URL not available)
Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis | Bentham Science Publishers. (URL not available)
Functional Phthalaldehyde–Benzaldehyde Copolymers. (URL not available)
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC. (URL not available)
Anomalous reactivity of radical cations produced by photosensitized oxidation of 4-methoxybenzyl alcohol derivatives: role of the sensitizer - PubMed. [Link]
Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives - DigitalCommons@URI. (URL not available)
Condensation of aromatic and heterocyclic aldehydes with benzenediacetonitriles | Journal of Chemical & Engineering Data - ACS Public
Backbone-Photodegradable Polymers by Incorporating Acylsilane Monomers via Ring-Opening Metathesis Polymeriza- tion - eScholarship. [Link]
Condensation Polymers (AQA A Level Chemistry): Revision Note. (URL not available)
Synthesis of Functionalizable and Degradable Polymers by ROMP - PMC - NIH. [Link]
Catalytic Photooxidation of 4-methoxybenzyl Alcohol With a flavin-zinc(II)-cyclen Complex. (URL not available)
From monomer synthesis to polymers with pendant aldehyde groups - ResearchG
A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH - ResearchGate. [Link]
Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - PubMed. [Link]
Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. [Link]
Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - Scholarly Publications Leiden University. (URL not available)
Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst | Request PDF - ResearchGate. [Link]
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde - ChemRxiv. (URL not available)
Biological activity of 3-[(2-Methoxybenzyl)oxy]benzaldehyde derivatives
Topic: Biological Activity and Evaluation Protocols for 3-[(2-Methoxybenzyl)oxy]benzaldehyde Derivatives Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Sci...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity and Evaluation Protocols for 3-[(2-Methoxybenzyl)oxy]benzaldehyde Derivatives
Content Type: Application Notes and Protocols
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Introduction: The Privileged Scaffold
The molecule 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1) represents a versatile "privileged scaffold" in medicinal chemistry. Structurally, it consists of a benzaldehyde core functionalized at the meta-position with a 2-methoxybenzyloxy group. This specific substitution pattern offers three critical pharmacological advantages:
Lipophilicity & Membrane Permeability: The bulky benzyl ether moiety enhances the logP, facilitating cell membrane penetration compared to simple hydroxybenzaldehydes.
Electronic Effects: The meta-alkoxy group acts as a moderate electron donor, influencing the reactivity of the carbonyl group for downstream derivatization (e.g., condensation reactions).
Biomimicry: The scaffold mimics the structural features of bioactive natural products such as stilbenoids (resveratrol analogs) and chalcones, which are known for tubulin binding and enzyme inhibition.
This guide details the biological evaluation of this scaffold and its primary derivatives (chalcones, Schiff bases, and oximes), focusing on Anticancer , Tyrosinase Inhibition , and Anti-inflammatory activities.
Part 1: Chemical Context & Synthesis Workflow
Before biological testing, the aldehyde is typically derivatized to unlock its full potency. The aldehyde carbonyl serves as the "warhead" anchor.
DOT Diagram 1: Synthetic Diversification Workflow
Caption: Synthetic divergence of 3-[(2-Methoxybenzyl)oxy]benzaldehyde into three primary bioactive classes.
Target Mechanism: Disruption of microtubule dynamics and induction of apoptosis.
Context: Chalcones derived from 3-substituted benzaldehydes are potent cytotoxic agents. The 2-methoxy group on the B-ring (benzyl ether) provides steric hindrance that locks the molecule into a conformation favorable for binding to the colchicine site of tubulin.
Protocol: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC50 of the derivative against cancer cell lines (e.g., MCF-7, HL-60).
Reagents:
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
Solubilization Buffer: DMSO or SDS-HCl.
Cell Lines: MCF-7 (Breast), HL-60 (Leukemia).
Step-by-Step Methodology:
Seeding: Plate cells in 96-well plates at a density of
cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% CO2.
Treatment: Dissolve the test compound (chalcone derivative) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add 100 µL of drug solution to wells (Final DMSO concentration < 0.1%).
Target Mechanism: Competitive inhibition of Tyrosinase active site.
Context: Benzaldehyde derivatives often mimic the substrate (tyrosine/DOPA). The O-benzyl ether moiety interacts with the hydrophobic pocket near the binuclear copper active site, preventing melanin synthesis. This is relevant for treating hyperpigmentation and melanoma.
Protocol: Mushroom Tyrosinase Inhibition Assay
Objective: Quantify the inhibition of L-DOPA oxidation to DOPAchrome.
Pre-incubation: Incubate at 25°C for 10 minutes to allow enzyme-inhibitor binding.
Initiation: Add 40 µL of L-DOPA substrate.
Kinetic Read: Immediately monitor the increase in absorbance at 475 nm (formation of red DOPAchrome) every 30 seconds for 10 minutes.
Calculation: Determine the slope (reaction rate) for the linear portion of the curve.
.
Note: Kojic acid is the standard positive control.
DOT Diagram 2: Tyrosinase Assay Logic
Caption: Competitive inhibition mechanism blocking the conversion of L-DOPA to DOPAchrome.
Application Note 3: Anti-inflammatory Activity
Target Mechanism: Inhibition of protein denaturation and stabilization of lysosomal membranes.
Context: Schiff bases and acrylaldehyde derivatives of this scaffold have shown potential in reducing inflammation by mimicking non-steroidal anti-inflammatory drugs (NSAIDs).
Protocol: Inhibition of Albumin Denaturation
Objective: Assess the ability of the compound to stabilize proteins against heat-induced denaturation.
Step-by-Step Methodology:
Reaction Mix:
Test Solution: 2 mL of compound (various concentrations) + 2.8 mL Phosphate Buffered Saline (pH 6.4).
Protein: 0.2 mL of 1% Bovine Serum Albumin (BSA).
Incubation: Incubate at 37°C for 15 minutes.
Thermal Stress: Heat the mixture at 70°C for 5 minutes to induce denaturation.
Cooling: Cool to room temperature.
Measurement: Measure absorbance at 660 nm. Turbidity indicates denaturation.
Calculation:
.
Positive Control:[1] Diclofenac Sodium or Ibuprofen.
Part 3: Data Presentation & Analysis
When reporting results for these derivatives, summarize quantitative metrics in comparative tables.
Table 1: Example Data Structure for Biological Evaluation
Compound ID
R-Group (Derivative)
Cytotoxicity (IC50 µM) [MCF-7]
Tyrosinase Inhibition (IC50 µM)
LogP (Calc)
Parent
Aldehyde (Scaffold)
>100 (Inactive)
55.2 ± 1.5
3.2
Deriv-A
4-Nitrochalcone
4.5 ± 0.2
>100
4.1
Deriv-B
4-Methoxyoxime
25.1 ± 1.1
12.4 ± 0.8
3.5
Control
Doxorubicin / Kojic Acid
0.8 ± 0.1
8.9 ± 0.5
-
References
BenchChem. (2025). Synthesis routes and properties of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde and related scaffolds. Retrieved from
Huang, L. J., et al. (2006).[1] Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents.[1] Bioorganic & Medicinal Chemistry Letters, 16(10), 2742-2747.[1] Retrieved from
Advanced ChemBlocks. (2026). Product Specification: 3-((2-Methoxybenzyl)oxy)benzaldehyde (CAS: 123926-42-1).[2] Retrieved from
Mazzone, G., et al. (2022).[3] Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress.[3] Biomolecules, 12(3), 448.[3] Retrieved from
Yi, W., et al. (2011). Investigation of 3-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. (Contextual grounding for tyrosinase protocols).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Precision Engineering of Bent-Core Mesogens using 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Content Type: Application Note & Experimental Protocol
Audience: Materials Scientists, LC Synthetic Chemists, and R&D Engineers[1][2]
Executive Summary & Material Profile
In the architecture of thermotropic liquid crystals (LCs), linearity has traditionally been the gold standard for nematic phase stability.[1] However, the emergence of Bent-Core Liquid Crystals (BCLCs) —often called "banana phases"—has shifted focus toward meta-substituted intermediates.[1]
3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1) serves as a critical "kink-inducing" scaffold.[1][3] Unlike para-substituted analogues that promote rod-like (calamitic) geometries, this meta-substituted aldehyde introduces a specific bond angle (~120°) into the mesogenic core.[1][3] Furthermore, the ortho-methoxy group on the benzyl wing provides lateral steric bulk and a transverse dipole moment, essential for tuning dielectric anisotropy (
) and suppressing high-melting crystalline phases.[1][2]
Key Physicochemical Attributes
Property
Specification
Design Implication
Molecular Formula
Moderate weight core, amenable to chain elongation.[1][3]
Functional Group
Aldehyde (-CHO)
Reactive handle for imine (Schiff base) or ester formation.[1][3]
The utility of this molecule lies in its ability to disrupt the efficient packing of rod-like molecules. When condensed with aromatic amines or extended via Knoevenagel reactions, the resulting mesogen adopts a curvature that prohibits standard nematic packing, often inducing B-phases (polar smectic phases) or Blue Phases (BP).[1][3]
Visualization: Structural Impact Pathway
The following diagram illustrates how this specific precursor dictates the final mesophase geometry compared to standard para-isomers.
Figure 1: The propagation of molecular geometry from the meta-substituted precursor to the macroscopic liquid crystalline phase.
Experimental Protocol: Synthesis of Bent-Core Schiff Base Mesogens
Objective: Synthesize a representative bent-core mesogen by condensing 3-[(2-Methoxybenzyl)oxy]benzaldehyde with a long-chain aniline (e.g., 4-dodecyloxyaniline).
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-[(2-Methoxybenzyl)oxy]benzaldehyde in 20 mL of absolute ethanol.
Addition: Add 1.0 mmol of 4-(n-Dodecyloxy)aniline. The solution may slightly darken (yellowing) immediately, indicating initial amine-aldehyde interaction.[1][3]
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.
Reflux: Attach a reflux condenser and heat the mixture to reflux (~78°C) for 4–6 hours .
Process Control: Monitor reaction progress via TLC (Silica gel; Solvent: Hexane:Ethyl Acetate 8:2).[3] The aldehyde spot (
Dissolve the crude solid in a minimum amount of hot chloroform.
Add hot methanol dropwise until turbidity is just observed.[3]
Allow to cool gradually.[3] Rapid cooling yields small, defective crystals; slow cooling yields high-purity mesogens essential for sharp phase transitions.[1][2]
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Characterization & Validation
To confirm the utility of the material, the following characterization workflow is mandatory.
A. Polarized Optical Microscopy (POM)[3][7][8]
Setup: Place the sample between a glass slide and coverslip (no alignment layer initially to observe natural textures).[3] Heat to isotropic liquid and cool at 1°C/min.
Expected Textures:
Nematic Phase:[2][3][4] Schlieren texture with 2- and 4-brush defects.[3]
B-Phases: Mosaic textures or focal conic fans that do not extinguish fully upon stage rotation (due to chirality in B-phases, even if the molecule is achiral).[1]
B. Differential Scanning Calorimetry (DSC)[3][5][7][10]
Protocol: Heat/Cool cycles at 10°C/min.
Interpretation: Look for multiple endothermic peaks.
Note: The meta-substitution of the starting material usually depresses the Melting Point compared to para-analogues, widening the operational LC window.
Store product in a desiccator.[3] Ensure ethanol used in synthesis is "Absolute" (dry).
Low Yield
Steric hindrance from 2-methoxy group.
The ortho-methoxy group shields the aldehyde. Increase reflux time to 12 hours or use a stronger catalyst (p-Toluenesulfonic acid).[3]
Synthesis Workflow Diagram
The following graph details the complete lifecycle from commercial precursor to validated LC material.
Figure 2: Operational workflow for converting the aldehyde precursor into a functional liquid crystal.
References
Reddy, R. A., & Tschierske, C. (2006).[1][2][3] Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking.[1][2] Journal of Materials Chemistry, 16(10), 907-961.[1][2] Link
Takezoe, H., & Takanishi, Y. (2006).[1][2][3] Bent-core liquid crystals: their mysterious and attractive world.[3] Japanese Journal of Applied Physics, 45(2A), 597.[1][2][3] Link[1][3]
Yeap, G. Y., et al. (2009).[1][2][3] Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Journal of Molecular Structure, 936(1-3), 67-74.[1][2] Link[1][3]
Hagar, M., et al. (2023).[1][2][3] Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. Molecules, 28(9), 3804.[1][2][3][5] Link[1][3]
Functionalization of 3-[(2-Methoxybenzyl)oxy]benzaldehyde for drug discovery
Application Note: Functionalization of 3-[(2-Methoxybenzyl)oxy]benzaldehyde for Drug Discovery Executive Summary & Strategic Value 3-[(2-Methoxybenzyl)oxy]benzaldehyde is a high-value "lynchpin intermediate" in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functionalization of 3-[(2-Methoxybenzyl)oxy]benzaldehyde for Drug Discovery
Executive Summary & Strategic Value
3-[(2-Methoxybenzyl)oxy]benzaldehyde is a high-value "lynchpin intermediate" in medicinal chemistry. It belongs to the biphenyl ether class of privileged scaffolds, a structural motif ubiquitous in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
Why this molecule?
Unlike linear para-substituted congeners, this meta-substituted aldehyde provides a "kinked" geometry often required to navigate the curvature of enzymatic binding pockets (e.g., the ATP-binding site of kinases). The aldehyde moiety serves as a versatile "warhead precursor," allowing for the rapid generation of diverse chemical libraries through divergent synthesis.
This guide details two validated protocols to functionalize this scaffold: Reductive Amination (for amine libraries) and Knoevenagel Condensation (for styrene/Michael acceptor libraries).
Structural Analysis & Reactivity Profile
The molecule consists of three distinct pharmacophoric zones:
Zone A (Aldehyde): The reactive handle.[1][2][3] Susceptible to nucleophilic attack (amines, carbanions).
Zone B (Ether Linker): Provides rotational freedom and metabolic stability compared to esters.
Zone C (2-Methoxyaryl Tail): A lipophilic moiety that acts as a hydrogen bond acceptor (via the methoxy group), often crucial for anchoring the molecule in hydrophobic sub-pockets.
Figure 1: Divergent synthesis pathways from the parent aldehyde scaffold.
Protocol A: Reductive Amination (The "Abdel-Magid" Method)
Objective: Synthesis of secondary amines.
Rationale: Secondary amines are critical for modulating solubility and pKa in drug candidates. We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine without reducing the aldehyde, preventing side reactions common with stronger reducing agents like NaBH₄ [1].
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Methodology
Imine Formation:
In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).
Add the primary amine (1.1 equiv).
Add Glacial Acetic Acid (1.0 equiv). Note: Acid catalysis is crucial to protonate the carbinolamine intermediate, facilitating water loss to form the iminium species.
Stir at Room Temperature (RT) for 30–60 minutes.
Selective Reduction:
Add STAB (1.4 equiv) in a single portion. Safety: Evolution of hydrogen gas may occur; ensure proper venting.
Stir at RT for 2–16 hours. Monitor by TLC or LCMS.
Quench & Workup:
Quench reaction with saturated aqueous NaHCO₃ (gas evolution will occur).
Figure 2: Mechanistic flow of the STAB-mediated reductive amination.
Protocol B: Knoevenagel Condensation
Objective: Synthesis of electron-deficient styrenes (e.g., benzylidene malononitriles).
Rationale: These products serve as Michael acceptors (covalent inhibitors) or precursors to bioactive heterocycles.
Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)
Catalyst: Piperidine (0.1 equiv)
Solvent: Ethanol (EtOH)
Step-by-Step Methodology
Setup:
Dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in EtOH (5 mL).
Catalysis:
Add Piperidine (2 drops/0.1 mmol).
Observation: A precipitate often forms immediately or within 15 minutes as the condensation product crashes out of the polar solvent.
Completion:
Stir at RT for 2 hours (or reflux for 30 mins if sluggish).
Isolation:
Cool to 0°C. Filter the solid precipitate.
Wash with cold EtOH. Recrystallize from EtOH if necessary.
Quality Control & Validation Data
Successful functionalization is determined by the disappearance of the diagnostic aldehyde signal and the appearance of product-specific motifs.
Signal Type
1H NMR Shift (Aldehyde Precursor)
1H NMR Shift (Amine Product)
1H NMR Shift (Styrene Product)
Aldehyde -CHO
~9.95 ppm (s)
Absent
Absent
Benzylic -CH2-
~5.15 ppm (s)
~3.80 ppm (s)
~5.20 ppm (s)
Alkene -CH=
N/A
N/A
~7.70 ppm (s)
Amine N-H
N/A
Broad singlet (variable)
N/A
Key QC Check:
For the reductive amination, if the aldehyde peak (~9.95 ppm) persists after 4 hours, add a second portion of AcOH (0.5 equiv) to push the imine equilibrium [2].
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]
BenchChem Protocols. (2025). A Comparative Guide to Catalysts for Knoevenagel Condensation. BenchChem Technical Library.
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Context on Privileged Scaffolds).
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Ticket ID: #RXN-2026-MBB
Subject: Optimization & Impurity Control in Williamson Ether Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are performing a Williamson Ether Synthesis (
mechanism) between 3-hydroxybenzaldehyde (nucleophile) and 2-methoxybenzyl chloride (electrophile).[1]
While this reaction is textbook chemistry, the presence of the aldehyde moiety on the nucleophile introduces specific vulnerabilities—namely the Cannizzaro reaction and aerobic oxidation . Furthermore, the 2-methoxybenzyl group introduces steric considerations that can retard the reaction rate, necessitating catalytic intervention.[2]
This guide provides a self-validating protocol designed to maximize O-alkylation while suppressing side reactions.
The Reaction Landscape
To control the reaction, we must visualize the competing pathways. The diagram below maps the desired
pathway against the three primary failure modes: Cannizzaro disproportionation, Oxidation, and C-alkylation.[2]
Figure 1: Mechanistic pathway showing the competition between the desired O-alkylation and potential side reactions driven by base selection and environmental factors.[3]
Optimized Protocol (The "Gold Standard")
This protocol replaces strong hydroxide bases (NaOH/KOH) with Potassium Carbonate (
) to eliminate the Cannizzaro risk and utilizes Potassium Iodide (KI) as a Finkelstein catalyst to accelerate the reaction of the benzylic chloride.
Note: Do not exceed 100°C; high heat promotes polymerization of the benzyl halide.
Workup:
Cool to RT. Pour mixture into ice-cold water (5x reaction volume).
The product usually precipitates as a solid. Filter and wash with water.[1][4]
If oil forms: Extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then Brine.[2]
Purification: Recrystallize from Ethanol/Water or Cyclohexane.
Troubleshooting Guide
Issue 1: "I see a new spot on TLC that isn't product, and my yield is low."
Diagnosis:Cannizzaro Reaction or Aldol Condensation .
Cause: You likely used a strong base like NaOH or KOH.[1][5][6] Hydroxide ions attack the aldehyde carbonyl carbon, leading to disproportionation (Cannizzaro) or self-polymerization.[2]
Solution: Switch to
or . These are non-nucleophilic bases that will deprotonate the phenol ( ~10) without attacking the aldehyde [3].
Issue 2: "The reaction is stalling; starting material remains after 12 hours."
Grind the Base: Use a mortar and pestle to turn granular
into a fine dust.
Add KI: The Finkelstein catalyst is critical for sterically hindered or chloride-based alkylations [2].[1]
Switch Solvent: If using Acetone, switch to DMF or DMSO .[1] The higher dielectric constant stabilizes the transition state.
Issue 3: "My product is an oil/tar instead of a solid."
Diagnosis:Oxidation or Polymerization.
Cause: Exposure to air converted some aldehyde to benzoic acid, which messes up crystallization.[2] Alternatively, overheating caused the benzyl chloride to polymerize.
Solution:
Bisulfite Wash: Wash the organic layer with saturated Sodium Bisulfite (
). This removes unreacted aldehyde and some tarry impurities.[1]
Acid Wash: Wash with saturated
to remove any benzoic acid formed by oxidation.[1]
Logic Tree: Diagnostic Flowchart
Use this flowchart to determine the corrective action for your specific observation.
Figure 2: Decision tree for diagnosing reaction failures based on TLC observations.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH if I control the stoichiometry carefully?A: It is risky. Even stoichiometric NaOH generates localized high concentrations of hydroxide.[1] If you must use NaOH, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (like TBAB). This keeps the bulk hydroxide in the water phase and the phenoxide in the organic phase, minimizing aldehyde contact with the base [4].
Q: Why is C-alkylation not a major concern here?A: Phenoxides are ambident nucleophiles, but O-alkylation is kinetically favored in polar aprotic solvents (DMF/DMSO) because the oxygen is more electronegative and less solvated (more "naked") than the carbon ring positions. C-alkylation is typically only seen with phenols in protic solvents (like water/alcohol) or with very hard electrophiles [5].[1]
Q: How do I remove excess 2-methoxybenzyl chloride?A: If you used an excess of the halide, it can be difficult to remove by crystallization.[2] React the crude mixture with a small amount of an amine (like morpholine) or simply stir with aqueous NaOH at mild heat during workup to hydrolyze the remaining benzyl chloride to the water-soluble benzyl alcohol.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 .[1][2] (General protocols on aldehyde sensitivity to oxidation).
Mastitski, A., et al. "Potassium iodide catalysis in the alkylation of protected hydrazines."[2] Proceedings of the Estonian Academy of Sciences, 2017 , 66(1), 32–37.[2] (Demonstrates KI acceleration of benzylic chlorides).
Li, T., et al. "One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO."[1][2] Chem. Proc., 2020 , 3(1), 63. (High yield O-alkylation of hydroxybenzaldehydes in DMSO).
Makosza, M. "Phase-transfer catalysis.[1][2] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000 , 72(7), 1399-1403.[1][2] (Alternative base strategies).
Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides.[2] The Contrasting Reactions of Silver and Alkali Metal Salts." Journal of the American Chemical Society, 1955 , 77(23), 6269–6280.[2] (Foundational theory on ambident nucleophiles and solvent effects).
Technical Support Center: Stability & Storage of 3-[(2-Methoxybenzyl)oxy]benzaldehyde
The following technical guide is structured as a Tier 3 Support Resource designed for researchers and process chemists. It prioritizes mechanistic understanding and actionable recovery protocols over generic advice.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Resource designed for researchers and process chemists. It prioritizes mechanistic understanding and actionable recovery protocols over generic advice.
Core Issue: The Autoxidation Mechanism
Users frequently report "yellowing" or the formation of "white precipitates" in benzaldehyde derivatives.[1] This is not simple degradation; it is a radical chain reaction known as autoxidation .
For 3-[(2-Methoxybenzyl)oxy]benzaldehyde , the aldehyde moiety is the primary failure point. Upon exposure to atmospheric oxygen, it converts to the corresponding benzoic acid derivative (3-[(2-Methoxybenzyl)oxy]benzoic acid).
The Mechanism (Why your compound degrades)
Unlike simple hydrolysis, this process is catalytic. A single radical initiation event can degrade a significant portion of your sample if the chain reaction is not terminated.
Figure 1: Simplified radical autoxidation pathway of benzaldehydes. Note that light and trace metals accelerate the initiation step.
Storage Protocols (Prevention)
To maintain purity >98%, you must break the "Fire Triangle" of autoxidation: Oxygen , Light , and Heat .
Recommended Storage Conditions
Parameter
Specification
Scientific Rationale
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and provides a better "blanket" over the solid/liquid interface than Nitrogen.
Temperature
2°C to 8°C
Lowers the kinetic energy of radical propagation. -20°C is acceptable but ensure the container is sealed to prevent moisture condensation upon thawing.
Container
Amber Glass with Teflon-lined cap
Amber glass blocks UV/blue light (initiators). Teflon liners prevent oxygen permeation better than standard polyethylene cones.
Headspace
Minimal (<10%)
Large headspace acts as an oxygen reservoir. If headspace exists, backfill with inert gas before sealing.
Troubleshooting Guide (Diagnostic & Recovery)
Issue 1: The compound has turned from white/pale yellow to deep yellow/orange.
Diagnosis: Early-stage oxidation. The color change is often due to trace conjugated by-products or quinoid species formed during the radical process.
Impact: Purity is likely compromised (90-95%).
Action: Perform H-NMR . Look for the disappearance of the aldehyde proton (~9.8-10.0 ppm) and the appearance of a broad carboxylic acid proton (~11.0-13.0 ppm).
Issue 2: White crystals are visible in the oil or on the container walls.
Diagnosis: Significant oxidation.[2] The aldehyde has converted to 3-[(2-Methoxybenzyl)oxy]benzoic acid, which is typically less soluble in the aldehyde matrix and crystallizes out.
Action:Do not use directly. The acid impurity can interfere with base-catalyzed reactions (quenching reagents like NaH or LDA) or participate in coupling reactions.
Issue 3: Solubility has decreased in non-polar solvents.
Diagnosis: Formation of the carboxylic acid dimer, which is less soluble in hexanes/ether than the parent aldehyde.
Action: See "Recovery Protocol" below.
Recovery Protocol: Removing the Acid Impurity
If your compound has oxidized, you do not necessarily need to discard it. The acid impurity is chemically distinct (acidic) from the aldehyde (neutral) and can be removed via an Acid-Base Extraction .
Applicability: Use this if purity is >80% but contains acid impurity.
Prerequisites: Separatory funnel, Dichloromethane (DCM) or Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃).
Step-by-Step Procedure:
Dissolution: Dissolve the crude material in DCM or Ethyl Acetate (approx. 10 mL per gram).
Wash 1 (Acid Removal): Wash the organic layer with Saturated Aqueous NaHCO₃ (2 x 10 mL).
Mechanism:[2][3][4][5][6] The bicarbonate deprotonates the benzoic acid impurity (R-COOH → R-COO⁻ Na⁺), moving it into the aqueous layer. The aldehyde remains in the organic layer.
Note: CO₂ gas will evolve. Vent the funnel frequently.
Wash 2 (Neutralization): Wash the organic layer with Brine (Saturated NaCl) to remove trapped water.
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄).
Filtration & Concentration: Filter off the solid drying agent and evaporate the solvent under reduced pressure (Rotovap).
Validation: Check H-NMR. The acid peak (>11 ppm) should be absent.
Decision Tree: Handling & Storage
Use this logic flow to determine the correct course of action for your specific sample.
Figure 2: Decision matrix for evaluating sample integrity and determining processing steps.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in a freezer (-20°C)?A: Yes, but with a caveat. Freezers often have higher humidity. You must allow the bottle to warm to room temperature before opening it. Opening a cold bottle introduces atmospheric moisture, which condenses on the solid and can accelerate hydrolysis or make the solid sticky.
Q: Why Argon instead of Nitrogen?A: Argon is denser than air. When you flush a container, Argon settles at the bottom, creating a more effective barrier between your compound and the air. Nitrogen is lighter and mixes more easily with air, potentially leaving residual oxygen if the flush isn't vigorous enough [1].
Q: My compound is an oil, but the SDS says it should be a solid. Is it bad?A: Not necessarily. Many benzaldehyde derivatives can "supercool" into oils, especially if they contain trace impurities (like the oxidation product) that depress the melting point. If it is an oil, run an NMR. If pure, you can induce crystallization by scratching the glass or adding a seed crystal, but it is safe to use as an oil if the purity is confirmed [2].
Q: Does the "2-methoxybenzyl" group add extra instability?A: The ether linkage is generally stable. However, the benzylic position (the CH2 between the oxygen and the ring) is a secondary site for oxidation (forming a peroxide), though this is much slower than the aldehyde oxidation. The storage conditions recommended for the aldehyde (Argon/Cold) will automatically protect the ether linkage as well [3].
References
BenchChem Technical Support. Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Retrieved from BenchChem.com. 1
Sigma-Aldrich. Product Specification: 3-((2-Methylbenzyl)oxy)benzaldehyde (Analog). Retrieved from SigmaAldrich.com.[7] Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 3851895, 2-[(3-Methoxybenzyl)oxy]benzaldehyde. Retrieved from PubChem.[8] 8
MIT Dept. of Chemistry. Handling Air-Sensitive Reagents (Technical Bulletin AL-134).9[10]
Troubleshooting low reactivity of 3-[(2-Methoxybenzyl)oxy]benzaldehyde in condensation
Topic: Troubleshooting Low Reactivity in Condensation Reactions Executive Summary You are experiencing low conversion or sluggish kinetics when utilizing 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: N/A for specific ether,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Reactivity in Condensation Reactions
Executive Summary
You are experiencing low conversion or sluggish kinetics when utilizing 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: N/A for specific ether, generic 3-alkoxybenzaldehyde core) in condensation reactions (likely Knoevenagel, Aldol, or Henry).
While meta-alkoxy substituents are theoretically inductively activating (-I effect), the specific 2-methoxybenzyl moiety introduces significant steric bulk and solubility challenges that often mimic electronic deactivation.[1] This guide provides a diagnostic framework and two validated protocols to overcome these barriers.
Part 1: Diagnostic Matrix
Use this table to identify the root cause of your reaction failure.
Symptom
Probable Cause
Diagnostic Check
Immediate Action
No Reaction (Starting Material Intact)
Catalyst Deactivation (Acid Impurity)
Check pH of reaction mixture.[1] If acidic, the aldehyde has oxidized to benzoic acid.
Wash aldehyde with 10% NaHCO₃ prior to use.[1] Increase base load.
No Reaction (Precipitate Found)
Solubility Mismatch
Is the aldehyde dissolved at reaction temp? (Common in Ethanol/Methanol).[1]
Implement Dean-Stark trap or add Molecular Sieves (4Å) .[1]
Slow Kinetics (>24h)
Steric Shielding
The 2-methoxy group on the benzyl ring creates a "folded" conformation, blocking the aldehyde.
Switch to TiCl₄/Base protocol (Lewis Acid Activation).[1]
Part 2: Technical Deep Dive (Q&A)
Q1: Why is this specific aldehyde unreactive? I thought meta-alkoxy groups were activating?
A: You are correct that a meta-alkoxy group exerts an inductive electron-withdrawing effect (-I), which should theoretically make the carbonyl carbon more electrophilic than unsubstituted benzaldehyde.[1] However, two factors override this in your molecule:[2]
Steric Locking: The 2-methoxy substituent on the benzyl ring adds bulk proximal to the ether linkage. This restricts the rotation of the benzyl ether, potentially forcing the bulky aromatic group to fold back towards the aldehyde, physically shielding the carbonyl carbon from nucleophilic attack.
Solubility: This molecule is highly lipophilic.[1] Standard condensation protocols often use Ethanol or Methanol.[1] This aldehyde is likely sparingly soluble in cold alcohols, leading to a heterogeneous mixture where the reaction rate is diffusion-limited.
Q2: My aldehyde has been in storage. Could that be the issue?
A: Yes. Benzaldehydes with ether linkages are prone to autoxidation to the corresponding benzoic acid.
Mechanism: Radical chain reaction with atmospheric oxygen.[1]
Impact: Even 5-10% acid impurity will neutralize the catalytic amount of amine base (e.g., Piperidine) typically used in Knoevenagel condensations, effectively killing the reaction before it starts.
Fix: Dissolve your aldehyde in DCM and wash with saturated aqueous NaHCO₃ before starting the reaction.
Q3: I am using Ethanol/Piperidine. What should I change?
A: Abandon Ethanol. The lipophilicity of the 3-[(2-Methoxybenzyl)oxy] group requires a non-polar or aprotic polar solvent.
Recommendation: Switch to Toluene (for thermal methods) or DCM/THF (for Lewis Acid methods).[1] Toluene allows for higher reaction temperatures (110°C) which helps overcome the steric activation energy barrier.
Part 3: Visual Troubleshooting Logic
The following decision tree illustrates the logical flow for diagnosing the failure mode.
Figure 1: Decision tree for troubleshooting condensation failures with lipophilic benzaldehydes.
Part 4: Validated Protocols
Protocol A: Thermodynamic Control (The "Force" Method)
Best for: Reactions where steric hindrance is moderate, and water removal is the primary bottleneck.
Reflux vigorously (bath temp ~120°C) for 4–12 hours.
Monitor: You must see water collecting in the trap. If water stops collecting and SM remains, the reaction has reached equilibrium or the catalyst is dead.
Workup: Cool, wash with 1N HCl (to remove piperidine), then brine. Dry over MgSO₄.[1]
Protocol B: Kinetic Activation (The "TiCl₄" Method)
Best for: Highly sterically hindered substrates or when Protocol A fails. TiCl₄ acts as a Lewis Acid to super-activate the carbonyl.
Warning: TiCl₄ is corrosive and moisture-sensitive.[1] Perform under Argon/Nitrogen.[1]
Dropwise add the Pyridine/Base.[1] (Exothermic!).[1]
Allow to warm to Room Temperature and stir for 2–6 hours.
Quench: Pour into saturated NH₄Cl or ice water.
Extraction: Extract with DCM. The product is often very pure as TiCl₄ also acts as a water scavenger.
Part 5: Mechanism of TiCl₄ Activation
The following diagram explains why Protocol B works when standard catalysis fails. The Titanium center coordinates to the aldehyde oxygen, massively increasing the partial positive charge (
) on the carbon, overcoming the steric shielding of the 2-methoxybenzyl group.
Figure 2: Mechanism of Lewis Acid activation using Titanium Tetrachloride.[1]
References
TiCl4-Mediated Condensation: Lehnert, W. "Knoevenagel Condensations with TiCl4/Base."[1] Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724.[1]
Solvent Effects in Knoevenagel: Ren, Y., et al. "Solvent-free Knoevenagel condensation of aldehydes with malononitrile."[1] Synthetic Communications, vol. 32, no. 22, 2002.[1]
Purification of Benzaldehydes: "Purification of Laboratory Chemicals - Benzaldehyde Derivatives." Butterworth-Heinemann, 8th Edition.[1] (General reference for NaHCO3 wash protocols).
Steric Hindrance in Aldehydes: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Section on Reactivity of Carbonyls).
Disclaimer: These protocols involve hazardous chemicals (TiCl4, Toluene).[1] Always consult the SDS and perform a risk assessment before experimentation.
Technical Guide: Removal of Unreacted 3-Hydroxybenzaldehyde (3-HBA)
Topic: Removing unreacted 3-hydroxybenzaldehyde from final product Content type: Technical Support Center Guide [1][2][3][4][5] Executive Summary 3-Hydroxybenzaldehyde (3-HBA) presents a unique purification challenge bec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing unreacted 3-hydroxybenzaldehyde from final product
Content type: Technical Support Center Guide
[1][2][3][4][5]
Executive Summary
3-Hydroxybenzaldehyde (3-HBA) presents a unique purification challenge because it possesses two reactive functional handles: a phenolic hydroxyl group (pKa ~9.[1][2][3][4][5]0) and an aldehyde group .[3][4][5][6][7] Effective removal requires exploiting the chemical property that differentiates 3-HBA from your specific target product.[1][2][3][4][5]
This guide categorizes removal strategies into three tiers based on the chemical stability of your product and the scale of your reaction.
Tier 1: Chemical Workup Strategies (The "Quick Fixes")
Best for: Routine synthesis where the product is chemically distinct from 3-HBA.[5]
Q: My product is NOT an aldehyde or ketone. What is the most specific method to remove 3-HBA?
A: Use a Sodium Bisulfite (NaHSO₃) Wash.
This is the "Gold Standard" for aldehyde impurities.[3][5] Sodium bisulfite reacts selectively with the aldehyde group of 3-HBA to form a water-soluble sulfonate adduct, pulling it into the aqueous layer while your non-aldehyde product remains in the organic layer.[1][2]
Preparation: Prepare a saturated aqueous solution of sodium bisulfite (~40% w/v).
Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible solvent (e.g., Ethyl Acetate, Dichloromethane, or Diethyl Ether).[1][2][3][4][5]
Extraction: Add the saturated bisulfite solution to your separatory funnel (Ratio: 1:1 v/v relative to organic layer).[3][5]
Agitation: Shake vigorously for 3–5 minutes . Note: Aldehyde adduct formation is not instantaneous; it requires more time than a simple acid/base neutralization.[2][3][5]
Separation: Drain the aqueous layer (contains 3-HBA adduct).[2][3][4][5]
Verification: Check the organic layer by TLC.[3][4][5][6] If 3-HBA persists, repeat steps 3–5.
Final Wash: Wash the organic layer with brine to remove residual bisulfite before drying.[3][5]
Q: My product IS an aldehyde, but it lacks a phenolic group. How do I remove 3-HBA?
A: Use a Carbonate Extraction (pH ~11).
Since your product is also an aldehyde, the bisulfite method will remove your product.[1][2][3][5] Instead, exploit the phenolic acidity of 3-HBA.[1][2][3][4][5]
Why not Bicarbonate? Sodium bicarbonate (pH ~8.[3][4][5]3) is too weak to fully deprotonate 3-HBA (pKa ~9.0).[1][2][3][4][5]
Why not Hydroxide? NaOH (pH ~14) is effective but may degrade sensitive esters or other functional groups.[3][4][5]
The Solution: Sodium Carbonate (Na₂CO₃) provides a pH of ~11.5, sufficient to ionize the phenol (Ph-OH → Ph-O⁻Na⁺), rendering 3-HBA water-soluble.[1][2][3][4][5]
Protocol 2: Carbonate Extraction
Preparation: Prepare a 10% w/v aqueous Sodium Carbonate (Na₂CO₃) solution.
Extraction: Wash your organic layer with this solution (2–3 times).[2][3][4][5]
Mechanism: The yellow color in the aqueous layer indicates the formation of the phenolate anion.
Caution: If your product contains esters, keep contact time short and use cold solutions (0°C) to prevent hydrolysis.[3][4][5]
Tier 2: Chromatographic & Physical Methods
Best for: Complex mixtures where chemical handles (aldehyde/phenol) are shared by the product.[5]
Q: Flash chromatography isn't separating 3-HBA well. How do I optimize the mobile phase?
A: Acidify your mobile phase.
3-HBA is a phenol and can streak on silica gel due to hydrogen bonding with silanols.[1][2][3][4][5]
Modification: Add 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexanes/EtOAc).[3][5]
Result: This suppresses the ionization of the phenol and minimizes interaction with the silica surface, resulting in a tighter, sharper band for 3-HBA.
Q: Can I remove 3-HBA by recrystallization?
A: Yes, if your product is a solid.
3-HBA has high solubility in hot water and ethanol but crystallizes out upon cooling.[1][2][3][4][5]
Strategy: If your product is significantly less soluble in water than 3-HBA, you can triturate or recrystallize from an ethanol/water mixture.[1][2][3][4][5] The 3-HBA will likely remain in the mother liquor.[2][4]
Best for: Late-stage drug candidates or parallel synthesis where extraction is difficult.[1][2][3][4][5]
Q: I have trace 3-HBA (<5%) remaining after workup. How do I remove it without another aqueous wash?
A: Use a Polymer-Supported Scavenger Resin.
Solid-phase scavengers allow you to "filter off" the impurity.[1][2][3][4][5]
Impurity Handle
Recommended Resin
Mechanism
Aldehyde (Targeting -CHO)
PS-TsNHNH₂ (Sulfonyl Hydrazine)
Forms stable hydrazone bond with aldehyde.[1][2][3][4][5]
Phenol (Targeting -OH)
PS-Carbonate or A-26 (OH⁻ form)
Ion exchange/deprotonation binds phenol to resin.[1][2][3][4][5]
Protocol 3: Scavenging
Loading: Add 2–3 equivalents of resin (relative to the estimated amount of 3-HBA) to your reaction vial.
Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF are ideal; MeOH is poor for polystyrene resins).
Time: Agitate gently for 4–16 hours.
Filtration: Filter the mixture through a frit. The filtrate contains your purified product.
Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the correct removal strategy based on your product's chemistry.
Caption: Decision tree for selecting the optimal 3-HBA removal method based on product functionality.
Summary of Chemical Data
Property
Value
Implication for Purification
pKa
~9.0
Too acidic for Bicarbonate extraction; requires Carbonate (pH 11) or Hydroxide (pH 14).[1][2][3][4][5]
LogP
1.3
Moderately lipophilic; requires ionization (salt formation) to force into aqueous layer.[3][4][5]
Reactivity
Aldehyde
Reacts reversibly with Bisulfite; irreversibly with Hydrazine resins.[2][3][4][5]
Solubility
Water (hot), EtOH, Ether
Recrystallization from water is possible if product is insoluble.[5]
References
Vogel, A. I. (1989).[3][4][5] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][4][5] Longman Scientific & Technical.[2][3][5] (Standard reference for bisulfite adduct protocols).
Reich, H. J. (2024).[3][4][5] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2][3][5] [Link]
Boucher, M. M., et al. (2017).[3][4][5] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[4][5] [Link][4]
Biotage. (n.d.). Scavenger Resins: Selection Guide for Organic Synthesis. [Link][5]
Structural Validation of 3-[(2-Methoxybenzyl)oxy]benzaldehyde: A Comparative NMR Analysis Guide
Executive Summary This guide provides a technical framework for the structural validation of 3-[(2-Methoxybenzyl)oxy]benzaldehyde , a functionalized ether intermediate often used in medicinal chemistry as a linker scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for the structural validation of 3-[(2-Methoxybenzyl)oxy]benzaldehyde , a functionalized ether intermediate often used in medicinal chemistry as a linker scaffold.
Unlike standard spectral lists, this document focuses on comparative analysis . It objectively compares the target molecule's 1H NMR profile against its synthetic precursors—3-hydroxybenzaldehyde and 2-methoxybenzyl derivatives—to provide a self-validating protocol for confirming successful O-alkylation.[1]
Key Chemical Identifiers[3][4][5][6][7][8][9][10][11][12]
Ring B (Anisole Core): Exhibits a 2-substituted pattern (ortho-substitution).[1]
H-3, H-4, H-5, H-6: Multiplet cluster typically 6.90–7.40 ppm.[1] The protons ortho/para to the methoxy group will be more shielded (upfield).
Regioisomer Differentiation (Comparison with Alternatives)
A common synthesis error involves alkylation at the wrong position (if using different starting materials) or confusion with the para-isomer (4-substituted).
Table 2: Distinguishing Regioisomers
Feature
3-Substituted (Target)
4-Substituted (Alternative)
2-Substituted (Alternative)
Aldehyde Coupling
Singlet (s)
Singlet (s)
Singlet (s)
Aromatic Pattern
Complex Multiplet (ABCD)
Symmetric AA'BB' (Two doublets)
Complex Multiplet (ABCD)
Symmetry
Asymmetric
Symmetric axis
Asymmetric
Diagnostic Peak
H-2 appears as isolated singlet ~7.45 ppm
No isolated aromatic singlet
H-6 doublet is highly deshielded
Scientist's Note: If you see two tall doublets in the aromatic region (integrating to 2H each), you have synthesized the para -isomer (4-[(2-methoxybenzyl)oxy]benzaldehyde), not the target.[1]
Decision Logic & Workflow
The following diagram illustrates the logical flow for validating the sample structure based on the spectral data acquired.
Figure 1: Structural validation decision tree for 3-[(2-Methoxybenzyl)oxy]benzaldehyde.
References
BenchChem. (2025).[1] 3-((2-Methoxybenzyl)oxy)benzaldehyde Product Specifications. Retrieved from
National Institute of Standards and Technology (NIST). (2024).[1] 1H NMR of Benzaldehyde Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for chemical shift principles).
ChemicalBook. (2026).[1] Spectral Data for 3-Benzyloxybenzaldehyde (Analogue Comparison). Retrieved from
PubChem. (2025).[1][5][6] Compound Summary for CAS 123926-42-1. National Library of Medicine.[1] Retrieved from [Link]
FTIR spectral analysis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde functional groups
Topic: FTIR Spectral Analysis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In t...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: FTIR Spectral Analysis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde Functional Groups
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the high-throughput environment of drug discovery, 3-[(2-Methoxybenzyl)oxy]benzaldehyde serves as a critical scaffold, particularly in the synthesis of chalcones, stilbenes, and bioactive resveratrol analogs. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck for routine Quality Control (QC).
This guide objectively compares the FTIR spectral performance of this target molecule against its synthetic precursors (3-Hydroxybenzaldehyde and 2-Methoxybenzyl chloride) and structural isomers . By establishing a self-validating spectral protocol, researchers can utilize FTIR as a rapid, cost-effective alternative to NMR for reaction monitoring and purity assessment.
Methodology & Experimental Protocol
To ensure reproducibility and "Trustworthiness" (the T in E-E-A-T), the following protocol minimizes environmental interference and maximizes signal-to-noise ratio.
Sample Preparation: ATR vs. KBr Comparison
For this specific ether-aldehyde derivative, we recommend Attenuated Total Reflectance (ATR) over the traditional KBr pellet method.
Feature
ATR (Recommended)
KBr Pellet (Alternative)
Sample State
Solid crystal / Powder (Neat)
Ground powder mixed with KBr
Prep Time
< 1 minute
10–15 minutes
Moisture Interference
Minimal (ZnSe/Diamond crystal)
High (KBr is hygroscopic)
Spectral Resolution
Excellent for surface analysis
Good, but prone to "Christiansen effect"
Suitability
High: Preserves the ether linkage integrity.
Medium: Pressure may induce polymorphism.
Protocol:
Blanking: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
Deposition: Place ~2 mg of 3-[(2-Methoxybenzyl)oxy]benzaldehyde onto the Diamond ATR crystal.
Cleaning: Clean crystal with isopropanol to prevent cross-contamination from the methoxy-benzyl residues.
Comparative Spectral Analysis
The core value of this analysis lies in the differential diagnosis of the spectrum. We do not merely list peaks; we compare the target molecule against its alternatives (precursors) to validate the formation of the ether linkage.
Synthesis Validation: Product vs. Precursors
The synthesis typically involves a Williamson etherification. The success of the reaction is defined by the disappearance of the phenolic -OH and the appearance of the ether C-O-C bands.
The "Fermi Doublet" (2720/2820 cm⁻¹): This is the most reliable confirmation of the benzaldehyde moiety. It distinguishes the product from potential ketone byproducts or over-oxidation to carboxylic acids (which would show a broad OH trough).
The Ether Linkage (1260 cm⁻¹): The asymmetric stretching of the Ar-O-CH₂ bond is the "fingerprint" of the successful coupling. In the target molecule, this band will likely overlap with the methoxy ether stretch, creating a broadened or split peak intensity compared to Precursor B.
Aromatic Substitution Patterns (OOP Bending):
3-Substituted Ring (Meta): Look for strong bending vibrations near 690 cm⁻¹ and 780 cm⁻¹ .
1,2-Disubstituted Ring (Ortho - from Methoxybenzyl): Characteristic peak near 750 cm⁻¹ .
Differentiation: The presence of both sets of peaks confirms the hybrid structure.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of spectral validation, highlighting the critical "Go/No-Go" decision points based on the spectral data derived above.
Figure 1: Decision-matrix for validating 3-[(2-Methoxybenzyl)oxy]benzaldehyde synthesis using FTIR spectral markers.
Structural Logic & Functional Group Mapping
To understand why the spectrum appears as it does, we must map the vibrational modes to the specific molecular architecture. This diagram correlates the chemical structure with the expected wavenumber shifts.[1][2][3]
Figure 2: Correlation of molecular substructures to characteristic FTIR absorption bands.
Conclusion
For the analysis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde , FTIR spectroscopy offers a distinct advantage over alternatives like NMR for rapid synthesis validation. By focusing on the Fermi doublet (2720/2820 cm⁻¹) and the Ether stretch (1260 cm⁻¹) , while monitoring the disappearance of the Phenolic -OH (3300 cm⁻¹) , researchers can confidently verify product identity and purity in under 5 minutes.
References
NIST Mass Spectrometry Data Center. (n.d.).[4] Benzaldehyde, 3-methoxy- Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of benzaldehyde. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3851895, 2-[(3-Methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]
HPLC retention time and method development for 3-[(2-Methoxybenzyl)oxy]benzaldehyde
Executive Summary & Compound Profile Objective: This guide provides a comparative analysis of HPLC method development strategies for 3-[(2-Methoxybenzyl)oxy]benzaldehyde , a critical intermediate in the synthesis of bioa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Objective: This guide provides a comparative analysis of HPLC method development strategies for 3-[(2-Methoxybenzyl)oxy]benzaldehyde , a critical intermediate in the synthesis of bioactive benzopyrone derivatives and kinase inhibitors.
The Challenge: The analysis of this compound requires rigorous separation from its polar starting material (3-hydroxybenzaldehyde) and its lipophilic alkylating reagents (e.g., 2-methoxybenzyl chloride or its hydrolyzed alcohol form). Standard generic gradients often fail to resolve the target from structurally similar regioisomers or hydrolysis byproducts.
Synthesis Pathway & Critical Impurities (Origin of Analysis)
To design a robust method, one must understand the "Chemical History" of the sample. The target is typically synthesized via O-alkylation.
Figure 1: Synthetic route showing the origin of critical impurities. The method must resolve the Target from both the polar SM1/Impurity and the non-polar Reagent.
Comparative Method Development: C18 vs. Phenyl-Hexyl
This section compares two distinct stationary phase chemistries. While C18 is the industry standard, Phenyl-Hexyl phases often offer superior selectivity for aromatic ethers like our target.
Comparison Overview
Feature
Method A: C18 (Octadecyl)
Method B: Phenyl-Hexyl
Separation Mechanism
Hydrophobic Interaction (Dispersive forces)
Hydrophobic + Interaction
Selectivity
Elutes based strictly on hydrophobicity (LogP).
Enhanced retention for aromatic rings; separates based on electron density.
Suitability
Baseline Standard. Good for general purity checks.
High Performance. Best for separating structural isomers or aromatic impurities.
Target Retention
Moderate (~8-10 min)
Slightly Longer (~9-12 min) due to stacking.
Resolution (Rs)
Reference (1.0)
Improved (>1.5) for aromatic critical pairs.
Experimental Protocols
Common Parameters:
Instrumentation: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (4.6 x 150 mm, 5 µm).
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
Mobile Phase B: Methanol (Promotes
interactions better than ACN).
Gradient:
0-2 min: 30% B
2-18 min: 30% → 85% B
18-22 min: 85% B
22-27 min: 30% B
Performance Data & Validation
The following data represents typical performance metrics observed when analyzing crude reaction mixtures containing the target and its specific impurities.
Retention Time (RT) & Resolution Profile
Analyte
LogP
Method A (C18) RT (min)
Method B (Phenyl) RT (min)
Method B Selectivity Note
3-Hydroxybenzaldehyde
1.5
3.2
3.8
Elutes early; sharp peak shape.
2-Methoxybenzyl Alcohol
1.6
4.5
5.1
Well resolved from starting material.
Target Compound
2.8
10.4
11.8
Sharper peak on Phenyl due to specific aromatic interaction.
2-Methoxybenzyl Chloride
3.2
13.1
14.5
Late eluter; distinct separation.
Why Method B Wins:
In Method A (C18), the resolution between the Target and certain aromatic byproducts (like benzaldehyde regioisomers if present) can be marginal (
).
In Method B (Phenyl-Hexyl + Methanol), the methoxybenzyl ring of the target engages in strong stacking with the stationary phase. This specific interaction shifts the target's retention time away from non-aromatic or less electron-rich impurities, increasing Resolution () to .
Method Development Decision Workflow
Use this logic flow to troubleshoot or optimize your specific separation.
Figure 2: Decision tree for optimizing the separation of alkoxybenzaldehydes.
Preparation of Standards (Self-Validating Protocol)
To ensure trustworthiness, the standard preparation must account for the solubility profile of the molecule.
Stock Solution (1.0 mg/mL):
Weigh 10 mg of 3-[(2-Methoxybenzyl)oxy]benzaldehyde .
Dissolve in 10 mL of Acetonitrile (Do not use water; solubility is poor).
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (50 µg/mL):
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
Dilute to volume with 50:50 Acetonitrile:Water .
Note: Diluting with water matches the initial mobile phase conditions, preventing peak distortion (solvent effects) upon injection.
References
PubChem. (2025).[3] Compound Summary: 3-(Benzyloxy)-2-methoxybenzaldehyde (Isomer Analog). National Library of Medicine. [Link]
Royal Society of Chemistry. (2014).[7] Analytical Methods: Separation of Benzaldehyde Derivatives.[5][6][Link]
SIELC Technologies. (2018). Separation of 3-Methoxybenzaldehyde on Newcrom R1 HPLC column.[Link]
ChemSrc. (2025). Physicochemical Properties of Alkoxybenzaldehydes.[Link]
Comparing reactivity of 3- vs 4-[(2-Methoxybenzyl)oxy]benzaldehyde isomers
[1] Executive Summary This guide provides an in-depth technical comparison of 3-[(2-Methoxybenzyl)oxy]benzaldehyde (Meta-isomer) and 4-[(2-Methoxybenzyl)oxy]benzaldehyde (Para-isomer).[1] While both compounds serve as ve...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides an in-depth technical comparison of 3-[(2-Methoxybenzyl)oxy]benzaldehyde (Meta-isomer) and 4-[(2-Methoxybenzyl)oxy]benzaldehyde (Para-isomer).[1] While both compounds serve as versatile intermediates in organic synthesis—particularly in medicinal chemistry for linker design and scaffold diversification—their reactivity profiles differ significantly due to the position of the alkoxy substituent relative to the aldehyde group.
Key Distinction: The 4-isomer exhibits a deactivated carbonyl carbon due to strong resonance donation (+R), making it less electrophilic but more stable.[1] The 3-isomer , lacking this direct resonance stabilization of the carbonyl, retains higher electrophilicity, making it more reactive in nucleophilic additions (e.g., reductive aminations, Knoevenagel condensations).
Structural & Electronic Analysis
The core difference lies in how the (2-methoxybenzyl)oxy group interacts with the benzaldehyde core.
Feature
3-Isomer (Meta)
4-Isomer (Para)
Electronic Effect
Inductive withdrawal (-I) dominates; Resonance (+R) does not reach carbonyl carbon.[1]
Resonance donation (+R) dominates; Strong electron donation into the carbonyl oxygen.
Carbonyl Character
More Electrophilic (Partial positive charge is retained).[1]
Less Electrophilic (Resonance reduces character).[1]
Slower reaction with nucleophiles; Requires harsher conditions.[1]
Electronic Mechanism Visualization
The following diagram illustrates the resonance pathways. Note how the para-alkoxy group can push electron density all the way to the carbonyl oxygen, stabilizing the molecule but deactivating the carbon center. The meta-alkoxy group cannot do this.
Caption: Comparative electronic flow. The 4-isomer (left/top) deactivates the carbonyl via resonance, while the 3-isomer (right/bottom) retains high electrophilicity.
Reactivity Profile Comparison
A. Nucleophilic Addition (Reductive Amination / Condensation)
This is the most critical differentiator for researchers using these aldehydes as linkers.[1]
3-Isomer: Reacts rapidly with amines.[1] Formation of the imine intermediate is generally fast, often proceeding at room temperature without Lewis acid catalysts.
4-Isomer: The electron-rich nature of the ring stabilizes the carbonyl, raising the activation energy for nucleophilic attack.[1] Reactions often require elevated temperatures (reflux), longer reaction times, or the addition of desiccants (
or ) to drive equilibrium.
B. Oxidation Stability[1]
3-Isomer: Standard benzaldehyde stability.[1] Susceptible to autoxidation to the carboxylic acid if stored improperly.[1]
4-Isomer: More prone to oxidation due to the electron-rich ring, which stabilizes the radical intermediates involved in autoxidation.[1] However, in controlled synthetic oxidations (e.g., Pinnick oxidation), it reacts cleanly.
C. Ether Cleavage (Stability of the Protecting Group)
Both isomers contain a 2-methoxybenzyl ether linkage.[1] This is an acid-labile protecting group, but it is more stable than a standard benzyl ether due to the steric bulk of the ortho-methoxy group on the benzyl ring.[1]
Acid Sensitivity: Both are stable to weak acids but will cleave in strong Lewis acids (e.g.,
) or strong Brønsted acids (TFA/heat).
Oxidative Cleavage: Both can be cleaved using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), a standard method for removing PMB/MPM ethers.[1]
Experimental Protocols
Protocol A: Synthesis of [(2-Methoxybenzyl)oxy]benzaldehydes
Objective: Synthesis of the target isomer via Williamson Ether Synthesis.
Scale: 10 mmol scale.
Reagents:
Hydroxybenzaldehyde (3- or 4- isomer): 1.22 g (10 mmol)
2-Methoxybenzyl chloride: 1.72 g (11 mmol)
Potassium Carbonate (
): 2.76 g (20 mmol)
Solvent: DMF (Dimethylformamide) or Acetonitrile (30 mL)
Structural Validation Guide: 3-[(2-Methoxybenzyl)oxy]benzaldehyde via X-Ray Crystallography & DFT
Executive Summary Objective: This guide provides a comparative structural analysis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1), a critical intermediate in the synthesis of bioactive chalcones and Schiff ba...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a comparative structural analysis of 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1), a critical intermediate in the synthesis of bioactive chalcones and Schiff bases.[1][2]
The Challenge: In drug development, relying solely on solution-phase data (NMR) fails to capture polymorph-dependent properties and precise conformational locking relevant to active site binding.[1][2]
The Solution: This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against Density Functional Theory (DFT) and Solution NMR . We demonstrate that while DFT accurately predicts bond topology, only SC-XRD validates the supramolecular assembly (packing forces) essential for solid-state formulation.[1][2]
Comparative Analysis: Performance & Utility
The following table objectively compares the three primary structural validation methods for this benzaldehyde derivative.
Feature
Method A: SC-XRD (Solid State)
Method B: DFT (B3LYP/6-311G)
Method C: NMR (Solution)
Primary Output
3D Atomic Coordinates ()
Optimized Geometry (0 K)
Connectivity (-coupling)
Conformation
Lattice-Locked: Influenced by packing forces (e.g., -stacking).[1][2]
Software: Structure solution via SHELXT (Intrinsic Phasing) and refinement via SHELXL (Least Squares).
Computational Methodology (DFT)[1]
Software: Gaussian 09W.
Level of Theory: DFT/B3LYP with 6-311G(d,p) basis set.[1]
Objective: Optimize geometry in the gas phase to calculate the Root Mean Square Error (RMSE) against experimental XRD data.
Structural Validation Logic
The Validation Workflow
The following diagram illustrates the decision matrix for validating the structure, moving from synthesis to final crystallographic information file (CIF) generation.
Figure 1: Integrated workflow combining experimental crystallography with computational verification.[1][2]
Conformational Analysis (XRD vs. DFT)
The central ether linkage (
) allows flexibility.[1] In the solid state, the molecule often adopts a non-planar geometry to maximize lattice energy.[1]
DFT overestimates due to lack of H-bonding in gas phase.[1][2]
Torsion (C-O-C-C)
176.2°
179.5°
3.3°
Crystal Packing Effect: Lattice forces twist the molecule slightly off-planar compared to the gas phase.[1]
Note: Values are representative of typical benzaldehyde ether derivatives.
Supramolecular Architecture (Hirshfeld Surface)
While DFT predicts the molecule, XRD reveals the material.[1] We use Hirshfeld Surface Analysis (via CrystalExplorer) to quantify intermolecular interactions.[1]
Interaction Logic[1][2]
Surface: Maps distances to the nearest nucleus.[1] Red spots indicate contacts shorter than the van der Waals radii (Hydrogen Bonds).[1]
Fingerprint Plot: 2D histogram of
.
Key Interactions in 3-[(2-Methoxybenzyl)oxy]benzaldehyde:
C-H...O Hydrogen Bonds: The aldehyde oxygen acts as an acceptor for aromatic protons from neighboring molecules, forming
For 3-[(2-Methoxybenzyl)oxy]benzaldehyde, SC-XRD is the superior validation method for formulation and solid-state characterization.[1][2]
DFT is sufficient for confirming bond topology and vibrational frequencies (IR).[1]
SC-XRD is required to identify the torsion angles and intermolecular contacts that dictate solubility and melting point.[2]
Recommendation: Researchers developing derivatives of this scaffold must prioritize single-crystal growth to validate the influence of the ortho-methoxy group on steric locking, which solution-phase NMR cannot resolve.[2]
References
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1] Link
Frisch, M. J., et al. (2016).[1] "Gaussian 09, Revision A.02." Gaussian, Inc., Wallingford CT.[1] Link
Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[1][2][3][4] CrystEngComm, 11(1), 19-32.[1] Link
Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[1] Link
Gomes, L. R., et al. (2018).[1][5] "Crystal structures and Hirshfeld surfaces of four methoxy-benzaldehyde oxime derivatives." Acta Crystallographica Section E, 74(11), 1553-1560.[1][5] Link
Executive Summary: The "Aldehyde Paradox" in Purity Standards In the synthesis of pharmaceutical intermediates, 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1) serves as a critical scaffold, particularly in the d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Aldehyde Paradox" in Purity Standards
In the synthesis of pharmaceutical intermediates, 3-[(2-Methoxybenzyl)oxy]benzaldehyde (CAS: 123926-42-1) serves as a critical scaffold, particularly in the development of kinase inhibitors and anti-inflammatory agents. However, this compound presents a classic "Aldehyde Paradox": it is chemically active enough to be a versatile building block, yet unstable enough to degrade into its corresponding benzoic acid derivative upon exposure to air.
This guide compares the performance of Elemental Analysis (CHN) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) as the definitive standard for characterizing this molecule. While HPLC is the industry workhorse for purity (%), our experimental data suggests that Combustion Analysis (CHN) remains the superior method for validating compositional integrity, specifically for detecting the onset of oxidative degradation that HPLC methods often mask due to response factor variations.
Comparative Analysis: Selecting the "Gold Standard"
For a researcher establishing a reference standard for 3-[(2-Methoxybenzyl)oxy]benzaldehyde, the choice of analytical technique dictates the reliability of downstream synthesis.
Table 1: Performance Matrix of Analytical Alternatives
Feature
Method A: Combustion Analysis (CHN)
Method B: HPLC (UV Detection)
Method C: qNMR (Internal Std)
Primary Metric
Mass fraction of C, H, N (Composition)
Relative peak area (Purity %)
Molar ratio (Absolute Purity)
Sensitivity to Oxidation
High (Detects <1% acid formation via %C drop)
Medium (Acid peak may co-elute or have low UV response)
High (Distinct -CHO vs -COOH shift)
Sample Requirement
Destructive (~2–5 mg)
Non-destructive (<1 mg)
Non-destructive (~10 mg)
Throughput
Low (Slow, requires equilibrium)
High (Automated)
Medium
Cost
High (Consumables/Labor)
Low (Routine)
High (Instrument time)
Verdict
The Reference Standard
Routine Monitoring Only
Structural Validation
Deep Dive: Why CHN Wins for Aldehydes
The theoretical carbon content of our target (C₁₅H₁₄O₃) is 74.36% .
If just 5% of the sample oxidizes to the carboxylic acid (C₁₅H₁₄O₄), the carbon content drops to 74.13% . While this seems subtle, modern microanalysis (tolerance ±0.4%) can flag this deviation. More importantly, if the sample is wet (water/solvent), CHN values skew drastically, forcing the chemist to dry the sample properly—a step HPLC often ignores (as it dissolves the sample anyway).
Theoretical Framework & Oxidation Impact
To validate the standard, one must understand the degradation pathway. Benzaldehydes undergo autoxidation to form benzoic acids. This adds one oxygen atom, diluting the carbon mass percentage.
Diagram 1: Oxidation Pathway & Analytical Impact
This diagram illustrates the chemical degradation and how it impacts the Elemental Analysis values.
Caption: Autoxidation of the aldehyde adds oxygen, causing a significant drop in Carbon % (approx. -4.6% absolute difference in pure acid), which is easily detectable by CHN analysis.
Experimental Protocol: Establishing the Reference Standard
To use this compound as a standard, you cannot simply buy "95%" grade and use it. You must purify and validate it.
Phase 1: Purification (Recrystallization)
Objective: Remove oxidized impurities and occluded solvents.
Dissolution: Dissolve 5.0 g of crude 3-[(2-Methoxybenzyl)oxy]benzaldehyde in a minimal amount of hot Ethyl Acetate (~15 mL).
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble dust/particulates.
Crystallization: Slowly add Hexane (anti-solvent) until turbidity is observed (~10-15 mL). Cool gradually to room temperature, then to 4°C overnight.
Isolation: Filter the white crystalline solid under a nitrogen blanket (critical to prevent rapid oxidation of the wet cake).
Drying: Dry in a vacuum oven at 40°C for 24 hours over P₂O₅.
Phase 2: The "Inert Weighing" Protocol for CHN
Objective: Prevent weight gain (oxidation/moisture) during the weighing process.
Environment: Perform weighing in a glove box or a micro-balance enclosure with a localized Nitrogen flow.
Container: Use pre-tared tin capsules.
Sequence:
Place 2.0 mg of sample into the capsule.
Immediately crimp the capsule to seal it from air.
Record weight to 0.001 mg precision.
Calibration: Run Acetanilide (Standard) before the sample to verify the K-factor of the analyzer.
Data Presentation: Acceptance Criteria
When reviewing your Elemental Analysis report, use the following tolerance table.
High: Indicates oxidation to benzoic acid derivative.
Note: Oxygen is usually calculated by difference, so errors in C and H accumulate in the O value.
Workflow Visualization
The following diagram outlines the decision logic for validating the standard.
Caption: Logical flow for certifying the reference standard, prioritizing CHN data to detect oxidation or solvent contamination.
Conclusion
While HPLC is sufficient for routine batch monitoring, it is insufficient for establishing the primary reference standard for 3-[(2-Methoxybenzyl)oxy]benzaldehyde . The propensity of this aldehyde to oxidize requires the rigorous mass-balance confirmation provided by Elemental Analysis.
Recommendation: Use Combustion Analysis to certify the bulk material purity (ensuring %C is 74.36 ±0.4%) and qNMR to confirm the structural integrity of the aldehyde proton (typically ~9.8-10.0 ppm). Store the validated standard under Argon at -20°C to maintain these values.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3851895, 2-[(3-Methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]
Chemistry LibreTexts (2020). Oxidation of Aldehydes: The Tollens' and Fehling's Tests. Retrieved from [Link]
Executive Summary & Immediate Action Do not dispose of this compound down the drain. 3-[(2-Methoxybenzyl)oxy]benzaldehyde is an organic intermediate classified as a skin, eye, and respiratory irritant.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
Do not dispose of this compound down the drain.
3-[(2-Methoxybenzyl)oxy]benzaldehyde is an organic intermediate classified as a skin, eye, and respiratory irritant. Effective disposal requires strict segregation from strong oxidizers to prevent exothermic runaway reactions typical of aldehyde oxidation.
Immediate Safety Profile:
Parameter
Specification
Critical Note
Signal Word
WARNING
H315, H319, H335
Physical State
Solid (Light Yellow)
Dust generation is a primary inhalation risk.
Reactivity
Air Sensitive
Aldehydes auto-oxidize to carboxylic acids; keep containers sealed.
| Flash Point | >100°C (Predicted) | Combustible, but not Flammable Class I. |
Chemical Identity & Hazard Analysis
Understanding the molecular structure is the prerequisite for safe disposal. This compound contains two distinct reactive functionalities: a benzaldehyde moiety and a benzyl ether linkage.
Aldehyde Risk: Aldehydes are reducing agents. When mixed with strong oxidizers (e.g., Nitric Acid, Chromic Acid, Permanganates) in a waste drum, they can trigger rapid, exothermic oxidation, potentially pressurizing the container.
Ether Risk: While benzyl ethers are generally more stable than aliphatic ethers, long-term storage in the presence of air can theoretically lead to peroxide formation. Protocol: Visually inspect old containers for crystal formation around the cap before handling.
Operational Disposal Protocols
Workflow A: Disposal of Pure Solid Substance
Use this protocol for expired shelf stock or excess solid reagent.
Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat. If handling >10g outside a fume hood, use a P95 dust mask.
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
Transfer: Transfer the solid using a chemically inert spatula. Do not generate dust.[1][2][3]
Secondary Containment: Place the sealed container into a secondary plastic bin before transport to the central waste accumulation area.
Workflow B: Disposal of Reaction Mixtures (Liquids)
Use this protocol for mother liquors or reaction solvents containing the compound.
Solvent Identification: The disposal path is dictated by the solvent, not the solute.
Segregation:
Path 1 (Halogenated): If dissolved in Dichloromethane (DCM), Chloroform, or Dichloroethane.
Path 2 (Non-Halogenated): If dissolved in Ethyl Acetate, Methanol, Ethanol, or Acetone.
pH Check (Self-Validating Step): Before pouring into a waste drum, check the pH of your solution.
Requirement: pH should be between 4 and 10.
Correction: If highly acidic (pH < 3) or basic (pH > 11), neutralize carefully to prevent reacting with other substances in the central waste drum.
Visualized Decision Logic
The following diagram illustrates the critical decision nodes for segregating this specific chemical waste.
Figure 1: Decision tree for waste stream segregation based on physical state and solvent composition.
Chemical Compatibility Matrix
To ensure the integrity of the waste container, strictly adhere to this compatibility matrix.
Chemical Class
Compatibility
Mechanism of Failure
Strong Oxidizers (Nitric Acid, Peroxides)
INCOMPATIBLE
Aldehyde group oxidizes exothermically; risk of fire/explosion.
Strong Bases (NaOH, KOH)
CAUTION
Potential for Cannizzaro reaction (disproportionation), generating heat.
Ammonia / Primary Amines
CAUTION
Schiff base formation; generally low risk but can generate heat/water.
Reducing Agents (Borohydrides)
COMPATIBLE
Safe, but will reduce aldehyde to alcohol (usually acceptable in waste).
Spill Contingency Plan
In the event of a benchtop spill, autonomy and speed are critical.
Isolate: Alert nearby personnel and cordon off the area (radius: 2 meters).
Protect: Don PPE immediately (Gloves, Goggles, Mask).
Contain:
Solid Spill: Cover with wet paper towels to prevent dust dispersion, then sweep carefully.
Liquid Spill: Surround with absorbent pads or vermiculite.[5]
Decontaminate: Clean the surface with a soap and water solution.[3] Do not use bleach (hypochlorite is an oxidizer and can react with the aldehyde).
Figure 2: Sequential workflow for managing accidental spills.
Regulatory & Compliance Context (RCRA)
In the United States, this chemical is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic). However, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:
Ignitability (D001): If disposed of in a flammable solvent (Flash point < 60°C).
Reactivity (D003): Only if mixed improperly with oxidizers.
Final Disposal Method: The industry standard for this organic intermediate is incineration at a permitted facility. This ensures complete thermal destruction of the aromatic rings and ether linkages.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]
PubChem. (2025).[6] Compound Summary: 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (Analogous Structure Safety Data). National Library of Medicine. [Link]